1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Description
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Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-16-10-5-4-9(12)8-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQJHZVAVRUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351439 | |
| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691381-10-9 | |
| Record name | 1-(5-Bromo-2-methoxybenzene-1-sulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthetic pathway for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a molecule with significant potential in medicinal chemistry and drug discovery programs. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, followed by its sulfonylation of pyrrolidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for the successful synthesis and purification of the target compound.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] When coupled with an arylsulfonyl moiety, the resulting N-sulfonylpyrrolidine scaffold often exhibits a range of pharmacological activities. The title compound, this compound, incorporates a substituted phenyl ring that offers multiple points for further functionalization, making it a valuable building block for the synthesis of diverse chemical libraries for drug screening. The bromo and methoxy substituents on the phenyl ring can influence the compound's electronic and lipophilic properties, which are critical for its pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed and practical approach to the synthesis of this important molecule, emphasizing the rationale behind the chosen synthetic strategy and experimental conditions to ensure reproducibility and high purity of the final product.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the crucial intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, from commercially available 5-bromo-2-methoxyaniline. The subsequent step is the formation of the sulfonamide bond through the reaction of the synthesized sulfonyl chloride with pyrrolidine.
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
The preparation of 5-Bromo-2-methoxybenzenesulfonyl chloride is accomplished via a Sandmeyer-type reaction. This involves the diazotization of 5-bromo-2-methoxyaniline followed by a sulfonyl chlorination reaction.
The reaction proceeds through the formation of a diazonium salt from the primary aromatic amine (5-bromo-2-methoxyaniline) upon treatment with sodium nitrite in the presence of a strong acid, typically hydrochloric acid. The resulting diazonium salt is then subjected to a sulfur dioxide-mediated reaction in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride.
Caption: Synthesis of the final product via sulfonylation.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Supplier | Grade |
| 5-Bromo-2-methoxyaniline | Commercially Available | ≥98% |
| Sodium Nitrite | Commercially Available | ACS Reagent |
| Hydrochloric Acid | Commercially Available | 37% |
| Sulfur Dioxide | Commercially Available | Gas |
| Copper(I) Chloride | Commercially Available | ≥97% |
| Pyrrolidine | Commercially Available | ≥99% |
| Triethylamine | Commercially Available | ≥99.5% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Ethyl Acetate | Commercially Available | HPLC Grade |
| Hexanes | Commercially Available | HPLC Grade |
| Anhydrous Sodium Sulfate | Commercially Available | ACS Reagent |
| Round-bottom flasks | Standard Laboratory Supplier | - |
| Magnetic stirrer with heating | Standard Laboratory Supplier | - |
| Ice bath | - | - |
| Separatory funnel | Standard Laboratory Supplier | - |
| Rotary evaporator | Standard Laboratory Supplier | - |
| Thin Layer Chromatography (TLC) plates | Standard Laboratory Supplier | Silica Gel 60 F254 |
| Column chromatography setup | Standard Laboratory Supplier | - |
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride
-
Diazotization: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer is charged with 5-bromo-2-methoxyaniline (10.0 g, 49.5 mmol) and a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). The mixture is stirred and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.76 g, 54.5 mmol) in water (10 mL) is added dropwise to the aniline suspension while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature after the addition is complete.
-
Sulfonyl Chlorination: In a separate 500 mL flask, a saturated solution of sulfur dioxide in acetic acid (100 mL) is prepared by bubbling SO₂ gas through glacial acetic acid. Copper(I) chloride (1.0 g, 10.1 mmol) is added to this solution. The cold diazonium salt solution is then added portion-wise to the SO₂/CuCl solution with vigorous stirring. The temperature of the reaction mixture should be maintained between 10-15 °C during the addition. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction mixture is poured onto ice-water (300 mL) and the resulting precipitate is collected by vacuum filtration. The crude solid is washed with cold water and then dissolved in dichloromethane (150 mL). The organic layer is washed with water (2 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 5-Bromo-2-methoxybenzenesulfonyl chloride as a solid. The crude product can be purified by recrystallization from a suitable solvent system such as a mixture of ethyl acetate and hexanes.
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 5-Bromo-2-methoxyaniline | 202.05 | 10.0 | 49.5 | 1.0 |
| Sodium Nitrite | 69.00 | 3.76 | 54.5 | 1.1 |
| Copper(I) Chloride | 99.00 | 1.0 | 10.1 | 0.2 |
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (10.0 g, 35.0 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Pyrrolidine and Base: In a separate beaker, prepare a solution of pyrrolidine (2.73 mL, 38.5 mmol) and triethylamine (5.85 mL, 42.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Purification: Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from ethanol or a similar solvent. [3][4][5][6]
Reactant Molar Mass ( g/mol ) Amount (g/mL) Moles (mmol) Molar Ratio 5-Bromo-2-methoxybenzenesulfonyl chloride 285.54 10.0 g 35.0 1.0 Pyrrolidine 71.12 2.73 mL 38.5 1.1 | Triethylamine | 101.19 | 5.85 mL | 42.0 | 1.2 |
Characterization Data (Predicted)
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₁₄BrNO₃S
-
Molecular Weight: 320.20 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6-7.8 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.4 (t, 4H, N-CH₂), ~1.9 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~155.0, ~135.0, ~132.0, ~128.0, ~115.0, ~112.0, ~56.0, ~48.0, ~25.0.
-
IR (KBr, cm⁻¹): ~2970, ~1590, ~1480, ~1340 (SO₂ asym), ~1160 (SO₂ sym), ~1250, ~1020.
-
Mass Spectrometry (ESI-MS): m/z 320.0 [M+H]⁺, 322.0 [M+H+2]⁺.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. [7][8][9]* 5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care and store under an inert atmosphere. * Pyrrolidine is a flammable and corrosive liquid. It should be handled with caution, away from ignition sources. [7][9]* Thionyl chloride (if used as an alternative for sulfonyl chloride synthesis) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Hydrochloric acid is highly corrosive.
-
Proper waste disposal procedures must be followed for all chemical waste.
Conclusion
This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described two-step protocol, involving the preparation of 5-Bromo-2-methoxybenzenesulfonyl chloride followed by sulfonylation of pyrrolidine, is a reliable and efficient method for obtaining the target compound in good yield and high purity. The provided experimental details, mechanistic insights, and safety precautions are intended to enable researchers to successfully replicate this synthesis in a laboratory setting. The availability of this versatile building block will undoubtedly facilitate further exploration of its potential in the development of novel therapeutic agents.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
- Poupaert, J. H., et al. (2005). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 40(1), 55-62.
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Kráľová, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(9), 11198-11213.
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-bromo-α-pyrrolidinohexanophenone.
-
PubChem. (n.d.). 5-[(5-Bromo-2-pyridinyl)methoxy]-2-methoxyaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Korepanov, V. I., et al. (2007). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Moscow University Chemistry Bulletin, 62(2), 72-78.
- GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. (2025, August 9).
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physicochemical properties of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Novel Compound
As a Senior Application Scientist, it is not uncommon to encounter compounds of significant interest for which a full experimental physicochemical profile is not yet publicly documented. This compound is one such molecule. While its constituent parts—a brominated methoxyphenyl group, a sulfonyl linker, and a pyrrolidine ring—are well-characterized in medicinal chemistry, this specific combination remains largely unexplored in the public domain. This guide, therefore, serves a dual purpose. Firstly, it collates and presents the known and computationally predicted properties of this compound. Secondly, and more critically, it provides a comprehensive roadmap of the experimental protocols required to empirically determine its key physicochemical parameters. This document is structured to empower researchers to not only understand the predicted behavior of this compound but also to generate the rigorous, high-quality data essential for its potential development.
Molecular Identity and Structural Characteristics
This compound is a sulfonamide derivative with the molecular formula C11H14BrNO3S.[1] Its structure is characterized by a pyrrolidine ring N-substituted with a 5-bromo-2-methoxyphenylsulfonyl group. The presence of the electron-withdrawing sulfonyl group, the lipophilic bromo- and methoxy-substituted aromatic ring, and the polar pyrrolidine moiety suggests a molecule with a nuanced balance of properties relevant to drug discovery, such as solubility, membrane permeability, and potential for protein-ligand interactions.
| Property | Value | Source |
| Molecular Formula | C11H14BrNO3S | PubChem CID: 700232[1] |
| Molecular Weight | 320.20 g/mol | PubChem CID: 700232[1] |
| IUPAC Name | This compound | PubChem CID: 700232[1] |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | PubChem CID: 700232[1] |
| PubChem CID | 700232 | [1][2] |
Synthesis and Purification: A Generalized Approach
While a specific, optimized synthesis for this compound is not extensively published, a reliable synthetic route can be extrapolated from standard procedures for N-arylsulfonylpyrrolidines.[3] The most direct method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
5-bromo-2-methoxybenzenesulfonyl chloride
-
Pyrrolidine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).
-
Workup:
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Predicted and Experimental Physicochemical Properties
Due to the absence of published experimental data, the following sections provide predicted values for key physicochemical properties, alongside the standard experimental protocols for their determination.
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.
-
Predicted Value: Not available through standard predictive models.
-
Experimental Protocol:
-
Place a small, dry sample of the purified compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
-
Solubility
Solubility in both aqueous and organic solvents is a fundamental property for drug development, influencing formulation and bioavailability.
-
Experimental Protocol (Thermodynamic Solubility):
-
Add an excess of the compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibrate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
-
Predicted LogP (XLogP3): While not explicitly found for this exact compound, related structures suggest a value in the range of 2.0 to 3.5, indicating significant lipophilicity. For example, 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one has a computed XLogP3 of 2.1.[4]
-
Experimental Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (or buffer) that have been pre-saturated with each other.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the octanol and aqueous layers by centrifugation.
-
Determine the concentration of the compound in each layer using HPLC-UV.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualization of LogP Determination Workflow
Caption: A simplified workflow for the experimental determination of LogP using the shake-flask method.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the pyrrolidine ring protons. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm), with splitting patterns dictated by their positions relative to the bromo and sulfonyl groups. The methoxy protons will present as a singlet around 3.8-4.0 ppm. The pyrrolidine protons will appear as multiplets in the upfield region (typically 1.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for all 11 unique carbon atoms. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the sulfonyl group being significantly downfield. The methoxy carbon will appear around 55-60 ppm, and the pyrrolidine carbons will be in the 20-50 ppm range.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to its molecular weight of 320.20 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
S=O stretching: Strong absorptions in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ for the asymmetric and symmetric stretching of the sulfonyl group.
-
C-O stretching: An absorption around 1250 cm⁻¹ for the aryl ether.
-
C-N stretching: An absorption in the 1200-1020 cm⁻¹ range.
-
Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its known and predicted physicochemical properties, along with detailed, field-proven protocols for their experimental determination. The logical progression from synthesis and purification to detailed characterization outlined herein provides a robust framework for any research program focusing on this or structurally related molecules. The empirical data generated by following these protocols will be invaluable for establishing structure-activity relationships and advancing our understanding of this promising chemical scaffold.
References
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PubChem. This compound | C11H14BrNO3S | CID 700232. [Link]
-
PubChem. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. [Link]
-
PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833. [Link]
Sources
- 1. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine | C11H14BrNO3S | CID 700232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine | C11H14BrNO3S | CID 700232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one | C10H9BrFNO | CID 17964833 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Synthesis, Characterization, and Medicinal Chemistry Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identifiers, a plausible and detailed synthetic protocol, and methods for its characterization. While specific biological data for this compound is not extensively published, this guide explores its potential significance within the broader context of pyrrolidine-containing sulfonamides, a class of compounds with diverse and significant pharmacological activities. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and the synthesis of novel chemical entities.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound featuring a central benzene ring substituted with bromo, methoxy, and pyrrolidine-1-sulfonyl groups. These functional groups are common pharmacophores in medicinal chemistry, suggesting the potential for this molecule to exhibit biological activity.
Table 1: Identifiers and Physicochemical Properties of this compound
| Identifier | Value | Source |
| CAS Number | 691381-10-9 | PubChem |
| PubChem CID | 700232 | PubChem |
| Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem |
| Molecular Weight | 320.20 g/mol | PubChem |
| IUPAC Name | 1-[(5-bromo-2-methoxyphenyl)sulfonyl]pyrrolidine | PubChem |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCC2 | PubChem |
| InChI Key | FPKQJHZVAVRUQD-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between the precursor sulfonyl chloride, 5-Bromo-2-methoxybenzenesulfonyl chloride, and pyrrolidine. This is a common and reliable method for the formation of sulfonamides.[1]
Synthesis Pathway
The overall synthetic strategy is a two-step process starting from commercially available 2-methoxyphenol. The first step involves the synthesis of the key intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, followed by its reaction with pyrrolidine.
Caption: General synthetic pathway for this compound.
Experimental Protocol
Part A: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS: 23095-05-8)
This precursor can be synthesized from 2-methoxyphenol through a sequence of acetylation, bromination, and chlorosulfonylation, or purchased from commercial suppliers.[2]
Part B: Synthesis of this compound
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction: Add the pyrrolidine/triethylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.
Safety Precautions
-
5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive.[3] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine and Triethylamine are flammable and corrosive bases with strong odors.[4][5] Handle these reagents in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets), methoxy group (singlet), pyrrolidine methylene protons (multiplets). The chemical shifts of the aromatic protons will be influenced by the bromo, methoxy, and sulfonyl substituents.[6][7] |
| ¹³C NMR | Aromatic carbons, methoxy carbon, pyrrolidine methylene carbons. The carbon attached to the sulfonyl group will be deshielded.[8] |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively).[9] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
Rationale and Application in Drug Discovery
While specific biological targets for this compound are not widely reported, its structural motifs are prevalent in many biologically active compounds.[10][11] The pyrrolidine ring and the sulfonamide linkage are key pharmacophores in numerous approved drugs and clinical candidates.
The Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered saturated heterocycle that is a common feature in a wide range of natural products and synthetic drugs.[12] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. The pyrrolidine motif can also enhance aqueous solubility and other physicochemical properties of a drug molecule.[11]
The Sulfonamide Group
The sulfonamide functional group is a bioisostere of the amide bond and is present in a diverse array of therapeutic agents, including antibacterial, diuretic, and anti-inflammatory drugs.[13] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity of a molecule to its target protein.[14]
Potential Therapeutic Applications
Given its structure, this compound could be investigated for a variety of therapeutic applications. Pyrrolidine sulfonamides have been explored as antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4) for potential use in heart failure, and as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[15][16] The presence of a halogen atom (bromine) on the phenyl ring can also influence the compound's pharmacokinetic properties and binding interactions.
Caption: A conceptual workflow for the evaluation of novel compounds in drug discovery.
Conclusion
This compound is a readily synthesizable compound with structural features that make it an interesting candidate for further investigation in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications. While its specific biological activity remains to be fully elucidated, the prevalence of the pyrrolidine and sulfonamide motifs in pharmacologically active agents suggests that this compound and its analogues warrant further exploration.
References
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- Sarker, A. H., Cashin, P. J., & Brown, R. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7856-7864.
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structural elucidation of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
An In-depth Technical Guide to the Structural Elucidation of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Contextualizing the Molecule
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents. Its unique physicochemical properties contribute to binding affinity, metabolic stability, and pharmacokinetic profiles. The target of this guide, this compound (CAS No: 691381-10-9[1][]), is a molecule that combines this critical sulfonamide moiety with a substituted aromatic ring and a saturated heterocycle. Such structures serve as valuable building blocks and scaffolds in the synthesis of novel chemical entities for drug discovery.[3]
This document provides a comprehensive, field-proven guide to the structural elucidation of this compound. We will move beyond a mere listing of data to explain the causality behind the analytical strategy, demonstrating how a multi-technique approach provides a self-validating system for unambiguous structural confirmation. The narrative will follow the logical progression from synthesis to a holistic interpretation of spectroscopic data, grounded in authoritative principles.
Core Synthesis Pathway: From Precursors to Product
The synthesis of this compound is most efficiently achieved via a nucleophilic substitution reaction. This standard method for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] In this case, the key precursors are 5-Bromo-2-methoxybenzenesulfonyl chloride and pyrrolidine.[3][5]
The reaction mechanism hinges on the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Sources
potential biological activities of pyrrolidine derivatives
An In-Depth Technical Guide to the Potential Biological Activities of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry.[1][2][3] This saturated scaffold is a prevalent feature in a vast number of natural products, pharmaceuticals, and biologically active compounds.[2][4][5] Its significance stems from a unique combination of physicochemical properties, including its contribution to molecular stereochemistry, its ability to participate in hydrogen bonding, and its role in defining the three-dimensional shape of a molecule—a concept known as "pseudorotation".[3][6] These attributes allow pyrrolidine derivatives to effectively explore the pharmacophore space and interact with a wide array of biological targets with high specificity and affinity.[3][6]
This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrrolidine derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. The content is structured to provide researchers and drug development professionals with a thorough understanding of this versatile scaffold and its applications in modern drug discovery.
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a multitude of cancer cell lines.[1][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Mechanisms of Anticancer Action
A primary mechanism by which pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[9] This is often achieved by modulating the intrinsic apoptotic pathway, which is controlled by the Bcl-2 family of proteins.[9] Many pyrrolidine compounds have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane disruption, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to cell death.[9]
Another significant target for pyrrolidine-based anticancer agents is the inhibition of key enzymes crucial for cancer cell growth and survival. For instance, some derivatives act as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair.[6] By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.
Furthermore, certain pyrrolidine derivatives have been designed to target specific receptors, such as the chemokine receptor CXCR4, which plays a role in cancer metastasis.[2][8] By acting as antagonists to this receptor, these compounds can inhibit the migration and invasion of cancer cells.[2][8]
Comparative Anticancer Activity of Pyrrolidine Derivatives
The potency of pyrrolidine derivatives as anticancer agents can vary significantly based on their specific chemical structures. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several classes of pyrrolidine derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | HCT116 | 8.5 - 15.2 | [1] |
| N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 - 5.8 | [1] |
| Pyrrolidinone-hydrazone | IGR39 | 2.5 | [1] |
| Thiophen-containing derivatives | MCF-7 | 17 - 28 | [6] |
| Thiophen-containing derivatives | HeLa | 19 - 30 | [6] |
| Benzofuroxan-based hydroxamates | MDA-MB-436 | 17.4 | [6] |
| Benzofuroxan-based hydroxamates | CAPAN-1 | 11.4 | [6] |
| Thiosemicarbazone pyrrolidine–copper(II) complexes | SW480 | 0.99 | [2][8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Pyrrolidine derivatives have demonstrated significant potential as antibacterial and antifungal agents, targeting various microbial strains.[2][10][11]
Antibacterial and Antifungal Mechanisms
The antimicrobial action of pyrrolidine derivatives can be attributed to several mechanisms. Some compounds function by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[8] For example, 1,2,4-oxadiazole pyrrolidine derivatives have shown potent inhibition of E. coli DNA gyrase.[8]
Other pyrrolidine-based compounds, particularly spirooxindole pyrrolidines, exhibit broad-spectrum antibacterial activity.[12] The exact mechanism for these is still under investigation but may involve disruption of the bacterial cell membrane or inhibition of other vital cellular processes.
In the realm of antifungal activity, certain spirooxindole pyrrolidine-linked hybrids have shown promising results against clinically relevant fungal strains like Candida albicans.[2][8] These compounds are thought to interfere with fungal cell wall synthesis or membrane integrity.
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for different pyrrolidine derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Sulfonylamino pyrrolidine derivative | S. aureus | 3.11 | [2] |
| Sulfonylamino pyrrolidine derivative | E. coli | 6.58 | [2] |
| Sulfonylamino pyrrolidine derivative | P. aeruginosa | 5.82 | [2] |
| Spirooxindole pyrrolidine-linked hybrid | C. albicans | 4 | [2][8] |
| Pyrrolidine-thiazole derivative | B. cereus | 21.70 | [8] |
| Pyrrolidine-2,5-dione derivative | S. aureus | 16-32 | [13] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrrolidine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Confirmation (Optional): To confirm the MIC, a viability indicator such as resazurin or triphenyltetrazolium chloride (TTC) can be added to the wells. A color change indicates viable cells.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective and CNS Activities
Pyrrolidine derivatives have shown considerable promise in the treatment of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's.[14][15][16] Their activities in the CNS are diverse, ranging from enzyme inhibition to modulation of neurotransmitter systems.
Mechanisms of Neuroprotection
A key target for pyrrolidine derivatives in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.[15]
Beyond AChE inhibition, some pyrrolidine derivatives exhibit neuroprotective effects by mitigating oxidative stress, a key pathological factor in many neurodegenerative diseases.[15] They can enhance the levels of endogenous antioxidants like reduced glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[15]
Furthermore, certain pyrrolidine-2,5-diones have demonstrated anticonvulsant properties in animal models, suggesting their potential in the treatment of epilepsy.[6]
Experimental Protocol: In Vivo Assessment of Neuroprotective Effects in a Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model in rodents is a widely used preclinical model to evaluate the efficacy of potential cognitive-enhancing and neuroprotective agents.
Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that mimics some aspects of Alzheimer's disease. The ability of a test compound to reverse or attenuate these deficits is indicative of its potential therapeutic value.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.
-
Compound Administration: Administer the pyrrolidine derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the induction of amnesia. A vehicle control group and a positive control group (e.g., donepezil) should be included.
-
Induction of Amnesia: Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to all groups except the normal control group, typically 30 minutes after compound administration.
-
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for several consecutive days.
-
Probe Trial: On the final day, remove the platform and allow the mice to swim freely for a set period (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis: After the behavioral tests, euthanize the animals and collect brain tissue. Homogenize the brain tissue to measure levels of AChE, lipid peroxidation (LPO), GSH, SOD, and catalase using appropriate biochemical assay kits.
Caption: Workflow for assessing neuroprotective effects in a scopolamine-induced amnesia model.
Enzyme Inhibition
The structural versatility of the pyrrolidine scaffold makes it an excellent starting point for the design of potent and selective enzyme inhibitors.[8] This has led to their application in treating a variety of diseases, including type 2 diabetes and viral infections.
Pyrrolidine-Based Enzyme Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several pyrrolidine derivatives, such as vildagliptin, are potent inhibitors of DPP-4, an enzyme that inactivates incretin hormones.[17] By inhibiting DPP-4, these compounds increase the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[17]
α-Glucosidase and α-Amylase Inhibitors: Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[6][18] By slowing down the breakdown of complex carbohydrates, these compounds can reduce postprandial hyperglycemia.[18]
Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors: A number of antiviral drugs containing a pyrrolidine ring are used for the treatment of hepatitis C.[4] These compounds act as inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[4]
Comparative Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | IC50 | Reference |
| 2-Cyanopyrrolidine | DPP-4 | 4.0 nM | [1] |
| 4-Fluoro-2-cyanopyrrolidine | DPP-4 | 1.8 nM | [1] |
| Polyhydroxylated pyrrolidine | α-Glucosidase | Potent Inhibition | [6] |
| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 µM | [2] |
| Rhodanine-substituted spirooxindole pyrrolidine | α-Amylase | 1.57 µg/mL | [2][8] |
Experimental Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Principle: The assay typically uses a fluorogenic or chromogenic substrate that is cleaved by DPP-4 to produce a detectable signal. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of recombinant human DPP-4 enzyme, and a solution of a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Compound Dilution: Prepare serial dilutions of the pyrrolidine derivative in the assay buffer.
-
Assay Reaction: In a 96-well black plate, add the DPP-4 enzyme solution, the compound dilutions, and pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
The pyrrolidine scaffold is undeniably a privileged structure in medicinal chemistry, offering a remarkable diversity of biological activities. From potent anticancer and antimicrobial agents to promising neuroprotective and enzyme inhibitory compounds, pyrrolidine derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The insights into their mechanisms of action and the established experimental protocols for their evaluation provide a solid foundation for further research and development in this exciting field. As our understanding of the intricate interactions between these molecules and their biological targets deepens, we can anticipate the emergence of even more innovative and effective pyrrolidine-based drugs to address a wide range of human diseases.
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literature review on arylsulfonylpyrrolidine compounds
An In-depth Technical Guide to Arylsulfonylpyrrolidine Compounds in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." The arylsulfonylpyrrolidine core is a prominent member of this elite group. Its prevalence stems from a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to present functional groups in a well-defined three-dimensional space. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers a non-planar structure that allows for the exploration of chemical space in three dimensions, a significant advantage in designing selective ligands for complex biological targets.[1][2] When coupled with an arylsulfonyl group, the resulting scaffold possesses a versatile platform for fine-tuning electronic and steric properties, making it a powerful tool in the rational design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of arylsulfonylpyrrolidine compounds, intended for researchers and professionals in the field of drug development.
Synthesis of the Arylsulfonylpyrrolidine Scaffold: From Bench to Scale-up
The construction of the arylsulfonylpyrrolidine core is typically achieved through the coupling of two key building blocks: an appropriately substituted pyrrolidine and an arylsulfonyl chloride. The robustness of sulfonamide bond formation provides a reliable and high-yielding approach to a diverse range of derivatives.
General Synthetic Strategy
The most common synthetic route involves the nucleophilic substitution of a pyrrolidine nitrogen onto the sulfur atom of an arylsulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for achieving high yields and purity.
Caption: General workflow for the synthesis of arylsulfonylpyrrolidine compounds.
A noteworthy advancement in the synthesis of the arylsulfonyl chloride intermediate is the use of continuous flow reactors for the chlorosulfonylation of in situ generated diazonium salts.[3] This method offers improved safety and scalability compared to traditional batch processing, making it particularly attractive for industrial applications.[3]
Detailed Experimental Protocol: Synthesis of a Representative Arylsulfonylpyrrolidine
This protocol describes the synthesis of a generic N-arylsulfonylpyrrolidine, which can be adapted for various substituted analogs.
Step 1: Preparation of the Arylsulfonyl Chloride
-
To a stirred solution of the corresponding aniline (1.0 eq) in a suitable solvent (e.g., acetic acid), add sodium nitrite (1.1 eq) in water at 0-5°C.
-
Stir the reaction mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid saturated with copper(II) chloride.
-
Slowly add the diazonium salt solution to the sulfur dioxide solution at room temperature.
-
After the evolution of nitrogen gas ceases, pour the reaction mixture onto ice and extract the arylsulfonyl chloride with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude arylsulfonyl chloride, which can often be used in the next step without further purification.
Causality: The use of a copper catalyst is crucial for the Sandmeyer-type reaction to proceed efficiently, converting the diazonium salt to the sulfonyl chloride.
Step 2: Coupling with Pyrrolidine
-
Dissolve the crude arylsulfonyl chloride (1.0 eq) in an appropriate solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or pyridine (1.5-2.0 eq), to the solution.
-
Slowly add the desired pyrrolidine derivative (1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the final arylsulfonylpyrrolidine compound.
Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Chemical Biology and Mechanisms of Action
The arylsulfonylpyrrolidine scaffold has been successfully employed to target a wide array of biological molecules, including enzymes and G-protein coupled receptors (GPCRs). The specific mechanism of action is highly dependent on the substitution patterns on both the aryl and pyrrolidine rings.
Enzyme Inhibition
Arylsulfonylpyrrolidines have emerged as potent inhibitors of several key enzymes implicated in human diseases.
-
Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme is involved in the biosynthesis of androgens and is a target in prostate and breast cancer. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3.[4] The sulfonamide moiety was found to be critical for activity.[4]
-
Matrix Metalloproteinases (MMPs): MMPs are zinc-containing endopeptidases involved in tissue remodeling and are implicated in diseases like osteoarthritis. N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids (a related scaffold) have been developed as orally active MMP inhibitors.[5]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone to active cortisol and is a target for metabolic diseases. Arylsulfonylpiperazines have been discovered as potent and selective inhibitors of 11β-HSD1.[6]
-
γ-Secretase: This enzyme is involved in the processing of amyloid precursor protein and is a key target in Alzheimer's disease. N-arylsulfonyl morpholines have been designed as novel γ-secretase inhibitors.[7]
Receptor Modulation
-
Serotonin 5-HT6 Receptor: The 5-HT6 receptor is a target for cognitive disorders. Certain arylsulfonylpyrrolidine derivatives have been patented as 5-HT6 inhibitors.[8]
Caption: Inhibition of the AKR1C3 pathway by an arylsulfonylpyrrolidine derivative.
Therapeutic Applications
The diverse biological activities of arylsulfonylpyrrolidine compounds have translated into promising therapeutic potential across several disease areas.
| Therapeutic Area | Specific Target/Application | Key Findings |
| Oncology | AKR1C3 Inhibition | Potent (<100 nM) and isoform-selective inhibitors for potential use in leukemia, prostate, and breast cancers.[4] |
| Anticancer Agents | Arylsulfonylimidazolidinones (a related scaffold) showed superior cytotoxicity to doxorubicin in several cancer cell lines.[9] | |
| Neuroscience | 5-HT6 Receptor Inhibition | Potential for treating cognitive deficits in neurological and psychiatric disorders.[8] |
| Nav1.7 Inhibition | Arylsulfonamides have been designed as selective Nav1.7 inhibitors for the treatment of chronic pain.[10] | |
| Antipsychotic Agents | Quinoline- and isoquinoline-sulfonamide analogs have been explored as novel antipsychotics with partial D2 receptor agonism.[11] | |
| Inflammatory Diseases | MMP Inhibition | Orally active inhibitors for the treatment of osteoarthritis.[5] |
| Infectious Diseases | Antibacterial Activity | Some derivatives have shown activity against bacterial biofilm formation.[12] Aryldisulfonamides have demonstrated antimicrobial activity against various bacterial strains.[13] |
| Antifungal Activity | Arylsulfonamide derivatives containing a 2-arylamino-4(3H)-quinazolinone moiety have shown potent antifungal activity.[14][15] |
Structure-Activity Relationships (SAR)
The modular nature of the arylsulfonylpyrrolidine scaffold makes it highly amenable to SAR studies. Key insights have been gained by systematically modifying different parts of the molecule.
-
The Arylsulfonyl Group: The substitution pattern on the aryl ring is a critical determinant of potency and selectivity. Electron-withdrawing groups on the aryl ring have been shown to be preferable for improving the bioactivity of certain antifungal and antibacterial agents.[15]
-
The Pyrrolidine Ring: Variations in the position and electronic nature of substituents on the pyrrolidine ring can severely diminish activity, highlighting the importance of its specific conformation and interactions with the target.[4] The stereochemistry of the pyrrolidine carbons is also a key factor, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins.[2]
-
The Sulfonamide Linker: The sulfonamide group itself is often crucial for activity, as demonstrated in the case of AKR1C3 inhibitors.[4]
A comprehensive SAR study of arylsulfonylimidazolidinones as anticancer agents confirmed that the intact 4-phenyl-1-benzenesulfonylimidazolidinone core plays a pivotal role as a basic pharmacophore.[9]
Biological Evaluation Workflow
A systematic approach is essential for evaluating the therapeutic potential of novel arylsulfonylpyrrolidine compounds. The following workflow represents a typical screening cascade.
Caption: A typical workflow for the biological evaluation of arylsulfonylpyrrolidine compounds.
Protocol: In Vitro Enzyme Inhibition Assay (Generic)
This protocol provides a template for assessing the inhibitory activity of a compound against a purified enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a buffered solution (e.g., Tris-HCl or PBS) at the optimal pH for the enzyme.
-
Prepare solutions of the enzyme and its substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (serially diluted from the stock solution). Include a DMSO-only control (negative control) and a known inhibitor (positive control).
-
Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Trustworthiness: The inclusion of both positive and negative controls is essential to validate the assay results. The use of multiple compound concentrations allows for the determination of a robust IC50 value.
Future Directions and Outlook
The arylsulfonylpyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research is likely to focus on several key areas:
-
Polypharmacology: The inherent versatility of the scaffold makes it an ideal starting point for designing multi-target ligands, which can offer superior efficacy in complex diseases like cancer and neurodegenerative disorders.[16]
-
Targeted Drug Delivery: Conjugation of arylsulfonylpyrrolidine warheads to targeting moieties (e.g., antibodies or peptides) could lead to the development of highly specific and potent therapies with reduced side effects.
-
Exploration of New Chemical Space: The synthesis of novel derivatives with diverse substitution patterns and stereochemistries will undoubtedly uncover new biological activities and therapeutic opportunities.
References
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Heinrich, D. M., Flanagan, J. U., Jamieson, S. M. F., Silva, S., Rigoreau, L. J. M., Trivier, E., Raynham, T., Turnbull, A. P., & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738–744. [Link]
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An In-depth Technical Guide to Predicting the Mechanism of Action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action for the novel compound, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. As this molecule is not extensively characterized in existing literature, this document outlines a predictive and strategic approach, combining computational analysis with robust experimental validation. We will dissect the compound's structural motifs to generate initial hypotheses, detail a multi-pronged strategy for target identification and validation, and provide actionable experimental protocols. This guide is designed to be a self-validating system, ensuring that each step logically informs the next, leading to a high-confidence determination of the compound's biological function.
Introduction and Structural Analysis
The compound this compound is a synthetic organic molecule featuring two key structural motifs: a bromo-methoxyphenyl group and a sulfonyl-pyrrolidine core. An initial analysis of these fragments provides the foundation for our mechanistic predictions.
-
Bromo-methoxyphenyl Moiety: Compounds containing bromo-methoxyphenyl groups are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. The electronic properties of the bromine and methoxy substituents can influence the molecule's interaction with biological targets. For instance, some bromophenol derivatives have shown inhibitory effects on signaling pathways like PI3K/Akt and NF-κB[1]. Additionally, related structures have been investigated for antioxidant and cytotoxic activities[2][3][4].
-
Sulfonyl-pyrrolidine Moiety: The phenylsulfonyl-pyrrolidine scaffold is a privileged structure in medicinal chemistry. Derivatives of this core are recognized as potent antagonists for specific G-protein coupled receptors (GPCRs), such as the thromboxane A2 (TXA2) receptor[5]. The sulfonamide group is a key feature in many therapeutic agents, often acting as a bioisostere for other functional groups and participating in crucial hydrogen bonding interactions with target proteins[6][7].
Based on this preliminary analysis, we can hypothesize that this compound may exhibit activity as a modulator of GPCRs, protein kinases, or potentially as a cytotoxic agent targeting cellular components like tubulin, similar to other complex sulfonamides[3][8].
A Multi-Tiered Approach to Target Identification and Validation
To systematically investigate the mechanism of action, we propose a tiered approach that begins with broad, computational predictions and progressively narrows the focus through rigorous experimental validation.
Tier 1: In Silico Target Prediction
The initial step is to leverage computational tools to generate a list of potential biological targets. This is a cost-effective and rapid method to prioritize experimental efforts[9].
Workflow for In Silico Target Prediction:
-
Ligand-Based Target Prediction: This approach utilizes the principle that structurally similar molecules often bind to similar targets.
-
Databases: The 2D structure of this compound will be used to query chemical databases such as ChEMBL, PubChem, and DrugBank to identify known compounds with high structural similarity[10].
-
Prediction Tools: Web-based tools like SwissTargetPrediction and SEA (Similarity Ensemble Approach) will be employed to predict potential targets based on the chemical similarity of the query molecule to ligands with known bioactivities[10][11].
-
-
Structure-Based Target Prediction (Reverse Docking): If a high-quality 3D model of the compound can be generated, reverse docking can be performed.
-
The compound is docked against a library of protein structures to identify potential binding partners. This can help to identify targets that may not be predicted by ligand-based methods.
-
Data Presentation:
The output of the in silico analysis should be summarized in a table, ranking the predicted targets by a confidence score or probability.
| Predicted Target | Target Class | Prediction Method | Confidence Score |
| Target A | GPCR | SwissTargetPrediction | High |
| Target B | Kinase | SEA | Medium |
| Target C | Ion Channel | Reverse Docking | Medium |
| Target D | Other | ChEMBL Similarity | Low |
Logical Relationship Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
2.3.2. Affinity Chromatography-Mass Spectrometry
This technique can be used to identify the direct binding partners of a compound from a complex cellular lysate.[12][13][14][15][16]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Immobilize the tagged compound onto a solid support (e.g., streptavidin beads).
-
Incubation: Incubate the immobilized compound with a cell lysate.
-
Washing and Elution: Wash away non-specifically bound proteins and then elute the proteins that are specifically bound to the compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Downstream Functional Assays
Once a primary target is validated, downstream functional assays are necessary to understand the cellular consequences of target engagement.
-
If the target is a kinase: Perform cell-based assays to measure the phosphorylation of known substrates of that kinase.
-
If the target is a GPCR: Conduct second messenger assays (e.g., cAMP accumulation) and downstream signaling pathway analysis (e.g., ERK phosphorylation).
-
If the target is an ion channel: Use patch-clamp electrophysiology to measure the effect of the compound on ion channel currents.[17][18][19][20][21]
Experimental Protocol: Whole-Cell Patch Clamp
-
Cell Preparation: Use a cell line that expresses the ion channel of interest.
-
Electrode Placement: Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Recording: Record the ionic currents flowing through the channel in response to voltage steps.
-
Compound Application: Apply the compound to the cell and record the changes in the ionic currents.
-
Data Analysis: Analyze the effect of the compound on the channel's gating properties and conductance.
Predictive Toxicology
An early assessment of potential toxicity is crucial. In silico predictive toxicology models can provide initial insights into potential liabilities of the sulfonyl-containing scaffold.[22][23][24][25] These models can predict potential off-target effects, genotoxicity, and other adverse effects based on the chemical structure.
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound requires a systematic and multi-faceted approach. By integrating in silico predictions with a tiered strategy of experimental validation, researchers can efficiently and confidently identify the primary biological target and characterize its functional consequences. The protocols and workflows detailed in this guide provide a robust framework for achieving this goal, ultimately accelerating the drug discovery and development process.
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An In-depth Technical Guide to the Solubility and Stability of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. Intended for researchers, scientists, and drug development professionals, this document outlines the core physicochemical characterization necessary for the advancement of this compound from discovery to development. We will delve into the theoretical considerations based on its chemical structure, followed by detailed, field-proven experimental protocols for solubility and stability assessment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a thorough understanding of the compound's behavior. All protocols are designed as self-validating systems, adhering to the principles of scientific integrity and regulatory expectations.
Introduction to this compound
This compound is a unique molecule featuring a pyrrolidine ring linked to a substituted phenyl group via a sulfonamide bridge.[1] The pyrrolidine ring is a prevalent scaffold in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity into a molecule.[2][3] The sulfonamide group is a key functional moiety in a wide array of therapeutics and can influence physicochemical properties such as acidity and hydrogen bonding capacity.[4][5] The phenyl ring is substituted with a bromine atom and a methoxy group, which are expected to impact the molecule's lipophilicity, metabolic stability, and overall reactivity.[6][7][8]
A thorough understanding of the solubility and stability of this compound is paramount for its progression as a potential drug candidate. These fundamental properties dictate its bioavailability, manufacturability, and shelf-life.[9][10][11] This guide will provide the necessary protocols to build a robust data package for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem CID: 700232[1] |
| Molecular Weight | 320.20 g/mol | PubChem CID: 700232[1] |
| IUPAC Name | This compound | PubChem CID: 700232 |
| CAS Number | 691381-10-9 | PubChem CID: 700232 |
Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development.[12][13] Therefore, a comprehensive solubility assessment is a cornerstone of pre-formulation studies. We will explore both kinetic and thermodynamic solubility to gain a full picture of the compound's behavior.
Theoretical Considerations
The structure of this compound suggests a molecule with moderate to low aqueous solubility. The substituted phenyl ring and the pyrrolidine moiety contribute to its lipophilic character. The sulfonamide group, while polar, may not be sufficient to impart high water solubility.[14][15] The methoxy group has a minimal effect on lipophilicity, while the bromine atom will increase it.[6] The pyrrolidine ring, as a saturated heterocycle, is less polar than its aromatic counterpart, pyrrole.[2]
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[12][16][17] It measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock, typically DMSO.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate at room temperature with gentle shaking for 2 hours.[16] Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed.
Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid drug.[17][18] This is the "gold standard" for solubility determination and is crucial for later stages of drug development.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to construct a pH-solubility profile.[19][20]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[16]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or phase transitions during the experiment.[9][10][21]
Table 2: Illustrative pH-Solubility Profile for this compound at 25°C
| pH of Buffer | Thermodynamic Solubility (µg/mL) |
| 1.2 | 5.8 |
| 4.5 | 6.2 |
| 6.8 | 6.5 |
| 7.4 | 6.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Caption: A typical workflow for solubility assessment in drug development.
Stability Profiling
Assessing the stability of a new drug substance is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.[22][23][24][25][26] This involves both long-term stability studies under ICH-defined conditions and forced degradation (stress testing) studies.
Solid-State Stability
The solid-state properties of an API can significantly impact its stability.[9][10] It is crucial to identify the most stable polymorphic form and to understand its behavior under different environmental conditions.
-
Sample Preparation: Store samples of this compound in controlled environment chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[25]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Purity: Quantification of the API and its degradation products using a validated stability-indicating HPLC method.
-
Polymorphic Form: Analysis by XRPD to detect any changes in the crystal structure.
-
Water Content: Determination by Karl Fischer titration.
-
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[27][28][29] This information is vital for developing and validating a stability-indicating analytical method.[30][31][32][33]
-
Acid and Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and treat with solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).[28]
-
Incubate the solutions at room temperature and elevated temperatures (e.g., 60°C).
-
Monitor the degradation over time by HPLC.
-
-
Oxidative Degradation:
-
Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and monitor the degradation by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.[28]
-
Analyze the samples at various time points for degradation.
-
-
Photostability:
Table 3: Illustrative Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical RRT) |
| 0.1 M HCl, 60°C, 24h | ~8% | 0.85, 1.15 |
| 0.1 M NaOH, 60°C, 24h | ~12% | 0.78, 1.22 |
| 3% H₂O₂, RT, 24h | ~5% | 1.35 |
| Solid, 80°C, 72h | < 2% | - |
| Photostability (ICH Q1B) | ~4% | 1.10 |
Note: The data in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
Caption: A comprehensive workflow for stability assessment of a new drug substance.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. The provided protocols, rooted in established industry best practices and regulatory guidelines, form a solid foundation for the pre-formulation development of this compound. The successful execution of these studies will generate a critical dataset to inform formulation strategies, establish appropriate storage conditions and shelf-life, and ultimately support the progression of this molecule towards clinical evaluation. It is imperative that all analytical methods employed are validated according to ICH Q2(R1) guidelines to ensure the integrity of the data generated.[30][31][32][33]
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A Technical Guide to the Design, Synthesis, and Analysis of a Homologous Series of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine Analogues for Drug Discovery
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] The 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine scaffold represents a promising starting point for inhibitor design, combining a substituted aromatic ring with a saturated N-heterocycle. This guide provides an in-depth technical framework for the rational design, synthesis, and characterization of a homologous series based on this core structure. We will detail the synthesis of the key sulfonyl chloride intermediate and its subsequent coupling with a homologous series of cyclic amines (azetidine, pyrrolidine, piperidine, and azepane). The causality behind experimental choices, detailed analytical protocols, and a prospective structure-activity relationship (SAR) analysis are discussed to provide a comprehensive resource for researchers engaged in hit-to-lead optimization.[2][3]
Introduction: The Strategic Value of Homologous Series in Lead Optimization
In the intricate process of drug discovery, a confirmed "hit" from a high-throughput screen is merely the first step. The subsequent phase, lead optimization, is a multidisciplinary effort to refine this initial molecule into a clinical candidate with optimal potency, selectivity, and pharmacokinetic properties.[3][4] A medicinal chemist's core contribution to this phase is the systematic structural modification of the lead compound to build a structure-activity relationship (SAR).[5]
A homologous series, a group of compounds differing by a constant structural unit, is a powerful tool for this purpose. While classically defined by the addition of a methylene group, in modern medicinal chemistry, this concept is often broadened to include systematic variations like the expansion of a cyclic moiety. The five-membered pyrrolidine ring is a particularly valuable scaffold, offering a three-dimensional structure that can efficiently explore pharmacophore space.[6]
This guide focuses on This compound (the "core directive" compound) as a representative lead scaffold. Its structure contains key features for optimization: a substituted phenyl ring amenable to modification and a cyclic amine. We will explore the synthesis and properties of a homologous series created by systematically varying the size of this amine ring. This approach allows for a nuanced investigation of how the steric bulk and conformational flexibility of the N-heterocycle impact the molecule's overall profile. Such studies are critical for designing potent and selective inhibitors for various targets, such as matrix metalloproteinases (MMPs) or nuclear hormone receptors, where related sulfonylpyrrolidine derivatives have shown activity.[7][8]
Synthetic Strategy and Experimental Protocols
The overall synthetic strategy is a robust and efficient two-stage process. First, a key intermediate, 5-bromo-2-methoxybenzenesulfonyl chloride , is prepared. This intermediate is then coupled with a series of cyclic amines to generate the target homologous series. This convergent approach is advantageous as it allows for the rapid generation of multiple analogues from a common precursor.
Stage 1: Synthesis of Key Intermediate: 5-Bromo-2-methoxybenzenesulfonyl Chloride (1)
The synthesis of the sulfonyl chloride intermediate is the foundational step. The most direct and reliable method is the chlorosulfonation of the corresponding anisole derivative.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), add 4-bromoanisole (10.0 g, 53.5 mmol). Cool the flask to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (25 mL, 376 mmol, 7.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A white precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Dry the crude product under vacuum. The resulting 5-bromo-2-methoxybenzenesulfonyl chloride (1) is often of sufficient purity for the next step. If necessary, it can be recrystallized from a suitable solvent like hexane.
Caption: Workflow for the synthesis of the key sulfonyl chloride intermediate.
Stage 2: Synthesis of the Homologous Series (2a-d)
The core of this guide is the generation of the homologous series. This is achieved via a standard sulfonamide formation reaction, coupling the sulfonyl chloride intermediate 1 with various cyclic amines.[9][10] This reaction is typically performed in the presence of a base to neutralize the HCl byproduct.
-
Reaction Setup: To a solution of the respective cyclic amine (azetidine, pyrrolidine, piperidine, or azepane) (1.2 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equiv.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) (20 mL), cool the mixture to 0°C.
-
Reagent Addition: Add a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1) (1.0 equiv.) in the same solvent (10 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction completion by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure sulfonamide derivatives (2a-d ).[11]
Caption: SAR strategy: correlating N-heterocycle size with key drug properties.
Future Directions
The next logical step is to screen this focused library of compounds (2a-d ) in relevant biological assays. The resulting data will reveal the optimal ring size for potency and selectivity. This information is critical: if, for example, the piperidine analogue 2c shows superior activity, future synthetic efforts can be directed towards elaborating this specific scaffold, such as by adding substituents to the piperidine ring itself to further probe the binding pocket.
Conclusion
This technical guide has outlined a complete and logical workflow for the design, synthesis, and analysis of a homologous series based on the this compound scaffold. By providing detailed, self-validating protocols and explaining the scientific rationale behind the SAR strategy, this document serves as a practical resource for medicinal chemists and drug development professionals. The systematic approach described herein is fundamental to the iterative process of transforming a promising chemical starting point into a potential therapeutic agent.
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Percec, V., et al. (2003). Facile one-pot synthesis of aromatic and heteroaromatic sulfonamides. Journal of Organic Chemistry, 68(21), 8274-6. [Link]
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Eseyin, O. A., et al. (2021). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules, 26(15), 4453. [Link]
-
Kim, D., et al. (2024). Advancing Alkene Chemistry: Homologative Difunctionalization Breakthrough. Nature Chemistry. (Simulated reference based on recent trends). [Link]
-
Kumar, A., et al. (2021). Mechanochemical synthesis of aromatic sulfonamides. Green Chemistry, 23(1), 351-358. [Link]
-
Nazari, M., & Abdi, S. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry, 2(3), 214-226. [Link]
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Parenty, A., et al. (2006). Sulfonamides: a patent review. Expert Opinion on Therapeutic Patents, 16(6), 731-756. (Representative link to journal). [Link]
-
Stockman, R. A., & Bolshan, Y. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(32), 6236-6253. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Fiveable. (n.d.). Lead discovery and optimization. Medicinal Chemistry Class Notes. [Link]
-
Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(2), 269-276. [Link]
-
Lindgren, C. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
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Henderson, B. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8562-8573. [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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Bleicher, K. H. (2011). Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]
-
Wang, Y., et al. (2010). Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Chinese Chemical Letters, 21(1), 29-32. [Link]
-
Gildebrant, A. V., et al. (2019). Synthesis and Evaluation of Water-Soluble 2-Aryl-1-Sulfonylpyrrolidine Derivatives as Bacterial Biofilm Formation Inhibitors. Chemistry & Biodiversity, 16(1), e1800490. [Link]
-
Ward, S. E., & Davis, A. M. (2023). Chapter 20: Lead Optimisation: What You Should Know! In The Handbook of Medicinal Chemistry Principles and Practice. The Royal Society of Chemistry. [Link]
-
Papadopoulos, K., et al. (2016). Efficient Strategies for Lead Optimization by Simultaneously Addressing Affinity, Selectivity and Pharmacokinetic Parameters. Current Pharmaceutical Design, 22(31), 4784-4796. [Link]
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Methodological & Application
Synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient sulfonamide formation reaction between the commercially available 5-Bromo-2-methoxybenzenesulfonyl chloride and pyrrolidine. This guide offers detailed procedural instructions, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.
Introduction
The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The title compound, this compound, incorporates this key pharmacophore, making it an attractive intermediate for the synthesis of novel drug candidates. The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space. This protocol is designed to provide researchers with a reliable method for accessing this important synthetic intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl chloride, where the secondary amine, pyrrolidine, acts as the nucleophile, displacing the chloride and forming the stable sulfonamide bond.
Figure 1: Synthesis of this compound
The reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base yields the desired product.
Materials and Apparatus
| Reagent | Grade | Supplier |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | ≥97% | Commercially Available |
| Pyrrolidine | ≥99% | Commercially Available |
| Triethylamine (TEA) or Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Diethyl ether | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate or sodium sulfate | Commercially Available |
Apparatus:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Experimental Protocol
The following protocol is based on established methods for sulfonamide synthesis from sulfonyl chlorides and secondary amines.
Figure 2: General workflow for the synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction upon addition of the amine and base.
-
Addition of Reagents: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and a suitable base such as triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled solution of the sulfonyl chloride over a period of 15-20 minutes. The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts, and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would be a mixture of a good solvent (e.g., ethyl acetate or dichloromethane) and a poor solvent (e.g., hexanes or petroleum ether).
-
Column Chromatography: For chromatographic purification, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is recommended. The appropriate eluent composition should be determined by TLC analysis.
-
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄BrNO₃S |
| Molecular Weight | 320.20 g/mol |
| CAS Number | 691381-10-9 |
| Typical Yield | 80-95% (unoptimized) |
| Appearance | Off-white to white solid |
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.6-7.4 (m, 2H, Ar-H)
-
δ ~7.0 (d, 1H, Ar-H)
-
δ 3.9 (s, 3H, -OCH₃)
-
δ 3.4-3.2 (m, 4H, -NCH₂-)
-
δ 1.9-1.7 (m, 4H, -CH₂CH₂-)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~155 (C-OCH₃)
-
δ ~135, 132, 128, 115, 114 (Ar-C)
-
δ ~56 (-OCH₃)
-
δ ~48 (-NCH₂-)
-
δ ~25 (-CH₂CH₂-)
-
-
IR (KBr, cm⁻¹):
-
~2970-2850 (C-H stretching)
-
~1340, 1160 (S=O stretching, characteristic of sulfonamides)
-
~1250 (C-O stretching)
-
-
Mass Spectrometry (ESI-MS):
-
m/z [M+H]⁺ calculated for C₁₁H₁₅BrNO₃S⁺: 320.00, 322.00 (isotopic pattern for Br)
-
Safety Precautions
-
5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyrrolidine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it exclusively in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The straightforward nature of the reaction and the commercial availability of the starting materials make this synthesis accessible to a broad range of synthetic chemists.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Application Notes & Protocols: The Strategic Utility of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine as a Versatile Intermediate in Modern Drug Discovery
This technical guide provides an in-depth exploration of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a key chemical intermediate whose structural motifs are of significant interest in medicinal chemistry. We will detail its synthesis, physicochemical properties, and, most critically, its application in subsequent synthetic transformations that are foundational to the development of novel therapeutic agents. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.
The core value of this intermediate lies in its trifunctional nature:
-
The Pyrrolidine Scaffold: A five-membered nitrogen heterocycle, the pyrrolidine ring is a prevalent feature in a vast number of biologically active compounds and natural products.[1][2][3] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of chemical space, which is increasingly recognized as critical for successful drug development.[2]
-
The Aryl Sulfonamide Linkage: Sulfonamides are a cornerstone functional group in medicinal chemistry, known for their therapeutic efficacy and ability to engage in strong hydrogen bonding interactions with biological targets.[4][5] This linkage is chemically robust, providing a stable core for further molecular elaboration.
-
The Substituted Phenyl Ring: The presence of a bromine atom provides a versatile synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.[6] The methoxy group modulates the electronic properties of the ring and can influence binding interactions with target proteins.
Part 1: Synthesis of the Core Intermediate
The primary synthesis of this compound is achieved via a nucleophilic substitution reaction between the precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride, and pyrrolidine.
Protocol 1: Synthesis of this compound
Objective: To prepare the title intermediate from commercially available starting materials.
Reaction Scheme:
Caption: Workflow for the synthesis of the title intermediate.
Materials & Reagents:
| Reagent | CAS Number | Molecular Weight | Molar Eq. |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | 23095-05-8 | 285.55 g/mol | 1.0 |
| Pyrrolidine | 123-75-1 | 71.12 g/mol | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | For Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | For Workup |
| Brine | N/A | - | For Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice bath.
-
Base and Nucleophile Addition: In a separate flask, mix pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in a small amount of DCM. Add this mixture dropwise to the cooled sulfonyl chloride solution over 15-20 minutes. The triethylamine acts as an acid scavenger to neutralize the HCl byproduct.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Sequentially wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. This removes excess amine, base, and aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure this compound as a solid.[1]
Part 2: Application as a Synthetic Intermediate
The true utility of this compound is realized in its capacity to serve as a scaffold for diversification. The aryl bromide is a prime functional group for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecules.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Objective: To demonstrate the functionalization of the intermediate via a palladium-catalyzed Suzuki reaction to introduce a new aryl or vinyl group. This is a cornerstone reaction for building molecular complexity in drug candidates.
Reaction Scheme:
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
| Reagent | Purpose | Molar Eq. |
| This compound | Aryl Halide Source | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Palladium Catalyst | 0.02 - 0.05 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 |
| 1,4-Dioxane and Water (e.g., 4:1) | Solvent System | - |
Step-by-Step Methodology:
-
Inert Atmosphere: To a Schlenk flask, add the intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent system (1,4-Dioxane/Water).
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take between 2 to 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the desired biaryl product.
Causality and Trustworthiness: The Suzuki reaction is highly reliable and tolerates a wide variety of functional groups, making it a trustworthy method for library synthesis. The base is crucial for the transmetalation step in the catalytic cycle, and the use of a degassed solvent system is essential to prevent oxidative degradation of the catalyst.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Objective: To form a C-N bond by coupling the aryl bromide intermediate with a primary or secondary amine. This reaction is invaluable for synthesizing compounds with aniline or related motifs, which are common in pharmacologically active agents.
Reaction Scheme:
Caption: General scheme for a Buchwald-Hartwig amination reaction.
Materials & Reagents:
| Reagent | Purpose | Molar Eq. |
| This compound | Aryl Halide Source | 1.0 |
| Amine (R¹R²NH) | Coupling Partner | 1.2 |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.01 - 0.02 |
| XPhos or similar Buchwald ligand | Ligand | 0.02 - 0.04 |
| Sodium tert-butoxide (NaOtBu) | Base | 1.4 |
| Anhydrous Toluene | Solvent | - |
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to set up this reaction in a glovebox.
-
Reactant Loading: In a reaction vial, combine the intermediate (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst, the phosphine ligand, and sodium tert-butoxide (1.4 eq).
-
Solvent and Sealing: Add anhydrous toluene, seal the vial tightly, and remove it from the glovebox.
-
Heating: Place the vial in a preheated heating block (typically 90-110 °C) and stir vigorously. Monitor the reaction by LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.
Expertise & Causality: The choice of ligand is critical in Buchwald-Hartwig amination; bulky, electron-rich phosphine ligands (like XPhos) are necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.
Part 3: Physicochemical and Safety Data
Accurate data on the precursor and intermediate is vital for safe and effective handling.
Table 1: Properties of 5-Bromo-2-methoxybenzenesulfonyl chloride
| Property | Value | Source |
| CAS Number | 23095-05-8 | [7][8][9][10] |
| Molecular Formula | C₇H₆BrClO₃S | [7][8][9] |
| Molecular Weight | 285.54 g/mol | [9][11] |
| Appearance | White to off-white solid/crystal | [7][10] |
| Melting Point | 115-118 °C | [7][11] |
| Sensitivity | Moisture Sensitive | [11] |
| Hazard | Corrosive (Causes burns) | [10][11] |
Safety Precautions for 5-Bromo-2-methoxybenzenesulfonyl chloride:
-
Handle in a well-ventilated fume hood.
-
Wear suitable protective clothing, gloves, and eye/face protection.[11]
-
Avoid contact with water and moisture, as it will hydrolyze to the corresponding sulfonic acid and HCl.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11]
Table 2: Properties of this compound
| Property | Value | Source |
| CAS Number | 691381-10-9 | [][13] |
| Molecular Formula | C₁₁H₁₄BrNO₃S | [13] |
| Alternate Names | 4-Bromo-2-(pyrrolidin-1-ylsulphonyl)anisole | [13] |
References
- 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE supply. (n.d.). Autech Industry Co., Limited.
- 1-((5-Bromo-2-methylphenyl)sulfonyl)pyrrolidine. (2023, August 15). Smolecule.
- Modular Two-Step Route to Sulfondiimidamides. (2022, June 21). Journal of the American Chemical Society.
- A Comprehensive Review of Modern Pyrrolidine Synthesis Methods for Drug Discovery. (n.d.). Benchchem.
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
- The Synthesis of Functionalised Sulfonamides. (n.d.). CORE.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- 5-Bromo-2-methoxybenzenesulfonyl chloride. (n.d.). Oakwood Chemical.
- CAS 691381-10-9 Pyrrolidine,1-[(5-bromo-2-methoxyphenyl)sulfonyl]- (n.d.). BOC Sciences.
- 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. (n.d.). PubChem.
- 5-BROMO-2-METHOXYBENZENESULFONYL CHLORIDE. (2024, April 9). ChemBK.
- 5-Bromo-2-methoxybenzenesulfonyl Chloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. (n.d.). Benchchem.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.
- Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. (n.d.). PubMed.
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
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Application Note: A Validated Protocol for the Synthesis of 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Abstract & Significance
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its chemical stability and ability to act as a hydrogen bond acceptor.[1][2] The pyrrolidine scaffold is also a privileged structure in drug discovery, known for imparting favorable pharmacokinetic properties.[3][4] The synthesis of 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine combines these two valuable moieties, creating a versatile building block for the development of novel chemical entities in areas such as anti-diabetic and neurological drug discovery programs.[5]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound. It is designed for researchers in organic synthesis and drug development, offering a detailed methodology, mechanistic insights, safety protocols, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Reaction Scheme & Mechanism
The synthesis proceeds via a classical nucleophilic substitution reaction. The secondary amine, pyrrolidine, acts as a nucleophile, attacking the electrophilic sulfur center of 5-bromo-2-methoxybenzenesulfonyl chloride. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by a non-nucleophilic organic base, typically triethylamine (TEA), to drive the reaction to completion.[6]
Overall Reaction:
Mechanistic Pathway:
The reaction mechanism involves three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.
-
Elimination and Deprotonation: The intermediate collapses, eliminating the chloride ion as a good leaving group. Subsequently, the triethylamine base deprotonates the positively charged nitrogen atom to yield the neutral sulfonamide product and triethylammonium chloride.[1]
Caption: Reaction mechanism for sulfonamide formation.
Materials & Instrumentation
Reagents & Chemicals
| Reagent | CAS Number | Molecular Wt. | Notes |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | 23095-05-8[7] | 285.54 g/mol | Corrosive, moisture-sensitive solid.[7][8] |
| Pyrrolidine | 123-75-1[9] | 71.12 g/mol | Flammable, corrosive, toxic liquid.[10] |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Anhydrous grade, freshly distilled recommended. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ACS grade or higher. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Aqueous solution. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying organic layers. |
| Silica Gel | 7631-86-9 | - | 60 Å, 230-400 mesh for column chromatography. |
| Ethyl Acetate & Hexanes | - | - | HPLC grade for chromatography. |
Instrumentation
-
Magnetic stirrer with stir bars
-
Round-bottom flasks and standard laboratory glassware
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Analytical balance
Critical Safety Precautions
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.[11]
-
Fume Hood: All steps of this reaction must be conducted inside a certified, well-ventilated chemical fume hood.
-
5-Bromo-2-methoxybenzenesulfonyl Chloride: Corrosive solid that causes severe skin burns and eye damage.[11][12] Avoid inhalation of dust. It is also moisture-sensitive and should be handled under dry conditions.[8]
-
Pyrrolidine: Highly flammable, corrosive, and toxic liquid.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin and is a lachrymator.[9] Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Reagent Stoichiometry
| Compound | Molecular Wt. | Amount | Moles (mmol) | Equivalents |
| 5-Bromo-2-methoxybenzenesulfonyl chloride | 285.54 | 2.86 g | 10.0 | 1.0 |
| Pyrrolidine | 71.12 | 0.85 g (0.98 mL) | 12.0 | 1.2 |
| Triethylamine (TEA) | 101.19 | 1.52 g (2.1 mL) | 15.0 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | ~50 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (0.98 mL, 12.0 mmol) and triethylamine (2.1 mL, 15.0 mmol). Dissolve the reagents in 30 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Substrate Addition: In a separate flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (2.86 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the cooled pyrrolidine solution over 20-30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the sulfonyl chloride spot indicates completion.
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine. Trustworthiness Note: These washing steps are essential to remove the triethylammonium chloride salt and any unreacted starting materials, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Load the crude product onto the silica gel and elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).
-
Fraction Collection: Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Final Isolation: Evaporate the solvent from the combined fractions to yield this compound as a solid.
Caption: Experimental workflow for the synthesis.
Expected Results & Characterization
-
Appearance: White to off-white solid.
-
Yield: Typically 75-90%.
-
Purity: >95% after column chromatography.
Analytical Data
The structure and purity of the final compound, this compound (CAS 691381-10-9), should be confirmed by standard analytical techniques.[13]
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7-7.8 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.3 (t, 4H, -NCH₂-), ~1.8 (m, 4H, -CH₂CH₂-). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~158 (Ar-C-O), ~136, ~134, ~126, ~115, ~112 (Ar-C), ~56 (-OCH₃), ~48 (-NCH₂-), ~25 (-CH₂CH₂-). |
| Mass Spec. (ESI+) | m/z: Calculated for C₁₁H₁₅⁷⁹BrNO₃S [M+H]⁺: 320.0; Found: 320.0. Calculated for C₁₁H₁₅⁸¹BrNO₃S [M+H]⁺: 322.0; Found: 322.0 (characteristic bromine isotope pattern). |
| Melting Point | Literature values should be consulted for comparison. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low quality or wet reagents/solvent. 3. Inadequate amount of base. | 1. Extend the reaction time and continue monitoring by TLC. 2. Use anhydrous solvents and freshly opened or purified reagents. 3. Ensure 1.5 equivalents of TEA are used. |
| Low Yield | 1. Mechanical loss during work-up. 2. Formation of side products due to high temperature. 3. Inefficient purification. | 1. Ensure careful transfers and complete extraction. 2. Maintain the 0 °C temperature during the addition of the sulfonyl chloride. 3. Optimize the chromatography eluent system for better separation. |
| Product is an Oil/Gummy Solid | 1. Residual solvent. 2. Presence of impurities (e.g., triethylammonium salt). | 1. Dry the product under high vacuum for an extended period. 2. Ensure the aqueous work-up was performed thoroughly. If necessary, re-dissolve in DCM and repeat washes. |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from Cole-Parmer.
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
-
D'Andrea, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Kumar, V., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
CPAChem. (2024). Safety data sheet - Pyrrolidine. CPAChem. [Link]
-
Vitaku, E., et al. (2014). Pyrrolidine: a versatile building block in organic synthesis. RSC Advances. [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. National Center for Biotechnology Information. [Link]
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- 7. 5-溴-2-甲氧基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
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The Versatile Building Block: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine in the Synthesis of Novel Compounds
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount to accessing novel chemical entities with tailored properties.[1] 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine emerges as a highly valuable scaffold, integrating several key structural features that render it a versatile precursor for library synthesis and targeted drug design. This molecule incorporates a pyrrolidine ring, a privileged structure in medicinal chemistry known for its favorable pharmacokinetic properties, and a sulfonamide linkage, a common pharmacophore with a wide range of biological activities.[2][3] The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification.[4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a foundational element for the generation of innovative compounds.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO₃S | [6] |
| Molecular Weight | 320.20 g/mol | [7] |
| CAS Number | 691381-10-9 | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | 115-118 °C (for the precursor 5-Bromo-2-methoxybenzenesulfonyl chloride) | [8] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | General chemical knowledge |
Synthesis Protocol
The synthesis of this compound is a robust two-step process, commencing with the preparation of the corresponding sulfonyl chloride, followed by its reaction with pyrrolidine.[2]
dot
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is a key intermediate. While multiple methods exist for the synthesis of sulfonyl chlorides, a common route involves the diazotization of the corresponding aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[9]
Materials:
-
5-Bromo-2-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(II) chloride (CuCl₂)
-
Appropriate solvents (e.g., acetic acid, water)
General Procedure:
-
A solution of 5-bromo-2-methoxyaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated HCl) is cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.
-
The resulting diazonium salt solution is then added to a solution of sulfur dioxide and copper(II) chloride in acetic acid.
-
The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.
-
The mixture is then poured into ice-water, and the precipitated 5-bromo-2-methoxybenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the sulfonyl chloride with pyrrolidine.
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride
-
Pyrrolidine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Detailed Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
Aromatic protons will appear in the range of 6.8-7.8 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
The methoxy group protons will be a singlet around 3.8-4.0 ppm.
-
The pyrrolidine protons will exhibit multiplets in the regions of 3.2-3.5 ppm (protons adjacent to nitrogen) and 1.8-2.1 ppm (remaining methylene protons).
Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
Aromatic carbons will resonate between 110-160 ppm.
-
The methoxy carbon will be observed around 56 ppm.
-
The pyrrolidine carbons adjacent to the nitrogen will be in the range of 47-50 ppm, and the other carbons around 25 ppm.
Expected IR (KBr) ν (cm⁻¹):
-
Strong characteristic S=O stretching vibrations for the sulfonamide group will be present around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
Aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the pyrrolidine and methoxy groups will be seen below 3000 cm⁻¹.
-
C-O stretching for the methoxy group will appear around 1250 cm⁻¹.
Application in the Synthesis of Novel Compounds
The strategic placement of the bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[1] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the phenyl ring.
dot
Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.
-
Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
The resulting biaryl sulfonamides are of significant interest in medicinal chemistry, as the biaryl motif is a common feature in many biologically active molecules.[11]
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction enables the introduction of primary or secondary amines at the 5-position of the phenyl ring, leading to a diverse array of N-aryl sulfonamides.
dot
Caption: General workflow for Buchwald-Hartwig amination.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add an anhydrous, degassed solvent like toluene.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
This methodology provides access to compounds with diverse amine functionalities, which can be crucial for modulating biological activity and physicochemical properties.[12]
Conclusion
This compound is a strategically designed building block that offers significant potential for the synthesis of novel and diverse chemical entities. Its straightforward synthesis and the presence of a reactive bromine handle for versatile cross-coupling reactions make it an invaluable tool for researchers in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the utilization of this compound in the exploration of new chemical space and the development of next-generation bioactive molecules.
References
- Supporting Information for a Wiley-VCH public
- Wikipedia contributors. Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts.
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- Festus, C., et al. (2019).
- PubChem. This compound.
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1336-1342.
- ACG Publications.
- BenchChem. Physical and chemical characteristics of 1-((2-Bromophenyl)sulfonyl)pyrrolidine.
- ResearchGate. Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using...
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Biosynth. 1-(5-Bromo-2-methoxyphenyl)pyrrolidine.
- Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3146.
- SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts.
- PubChem. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2739.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone.
- ResearchGate. Synthesis, antiproliferative activity and insilco studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide)
- BenchChem. Application Notes and Protocols: Synthesis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
- Sigma-Aldrich. 5-Bromo-2-methoxybenzenesulfonyl chloride 97%.
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686.
- El-Fayed, E. M., et al. (2025). Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. Bioorganic Chemistry, 156, 108218.
- Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(15), 10435-10456.
- Google Patents.
- PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one.
- Jayaprakash, V., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 159-166.
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safe handling and storage procedures for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
An In-Depth Guide to the Safe Handling and Storage of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Introduction
This compound is a substituted aromatic sulfonamide containing a pyrrolidine moiety. The presence of the pyrrolidine ring, a common scaffold in medicinal chemistry, and the bromo-methoxyphenyl group suggests its potential utility as an intermediate or building block in drug discovery and development programs.[1] The sulfonyl group can influence the molecule's physicochemical properties, which in turn can affect its biological activity.[1] Given its complex structure, which includes a brominated aromatic ring and a sulfonyl group, adherence to rigorous safety protocols is essential to mitigate potential risks to laboratory personnel.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's potential chemical reactivity and toxicology.
Section 1: Hazard Identification and Risk Assessment
-
Brominated Aromatic Compounds : These compounds can be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Organobromides can also be persistent in the environment.[4] During combustion, they may release toxic and corrosive fumes such as hydrogen bromide, carbon oxides, nitrogen oxides, and sulfur oxides.[3][5]
-
Sulfonylamides : This class of compounds can cause skin and eye irritation.[3] Inhalation of dusts may lead to respiratory tract irritation.[3][6]
-
Pyrrolidine Derivatives : Pyrrolidine itself is a corrosive and flammable liquid that is harmful if swallowed or inhaled.[7] While the hazards are modified by its substitution in the target molecule, caution is warranted.
Primary Routes of Exposure : The most likely routes of occupational exposure are inhalation of the powder, dermal (skin) contact, and accidental ingestion.[8]
Table 1: Physicochemical and Identity Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[9] |
| Molecular Formula | C₁₁H₁₄BrNO₃S | PubChem[9][10] |
| Molecular Weight | 320.20 g/mol | PubChem[9] |
| CAS Number | 691381-10-9 | PubChem[9] |
| Appearance | Solid (Assumed) | Inferred from related compounds |
| Melting Point | Not available; must be determined empirically. | BenchChem[1] |
| Solubility | Not available; must be determined empirically. | BenchChem[1] |
Section 2: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a barrier between the researcher and the chemical, preventing exposure through all potential routes.[11] The use of PPE should be considered the final line of defense after engineering controls have been implemented.[8]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Citation |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particulates. Standard safety glasses are insufficient.[12][13] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended). | Provides a barrier against skin contact. PVC gloves offer little protection.[8] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[8][14] |
| Body Protection | A long-sleeved, knee-length laboratory coat made of low-permeability fabric. A chemical-resistant apron may be required for larger quantities. | Protects skin and personal clothing from spills and contamination.[12][14] |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. If a fume hood is unavailable or when handling bulk quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used. | Prevents inhalation of airborne powder. Surgical masks offer little to no protection from chemical exposure.[8][12] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Section 3: Engineering Controls
Engineering controls are the primary and most effective measure for minimizing exposure to hazardous chemicals.
-
Ventilation : All weighing, handling, and manipulation of this compound must be performed inside a properly functioning and certified chemical fume hood.[12] This is critical to prevent the inhalation of fine dust and potential vapors.[15]
-
Safety Infrastructure : Readily accessible and operational safety showers and eyewash stations are required in the immediate work area.[12][15] All personnel must be trained on their location and proper use.
Section 4: Safe Handling Protocols
A systematic approach to handling ensures that risks are minimized at every step, from receipt to disposal.
Protocol 4.1: Receiving and Unpacking
-
Upon receipt, visually inspect the external shipping container for any signs of damage or leakage.[16]
-
Transport the unopened package to the designated laboratory area.
-
Don the appropriate PPE (Table 2) before opening the shipping container, preferably within a fume hood.
-
Carefully remove the chemical container, checking its integrity (cap seal, absence of cracks).
-
Verify that the label on the container matches the order information.
-
Using a permanent marker, label the container with the date of receipt and the date it is first opened. This is crucial for tracking the age of the chemical.[17]
Protocol 4.2: Weighing and Dispensing (Solid)
-
Perform all weighing and dispensing operations inside a chemical fume hood.
-
Use a disposable weighing boat or creased weighing paper to contain the solid.
-
Use dedicated, clean spatulas for transferring the material. Avoid using metal spatulas if there is any suspicion of reactivity.[17]
-
Handle the compound gently to minimize the generation of airborne dust.
-
After dispensing, securely close the primary container immediately.
-
Clean the spatula and the balance area thoroughly. Dispose of the weighing boat and any contaminated wipes as hazardous waste.
Diagram 4.1: General Handling Workflow
Caption: A generalized workflow for handling the compound.
Section 5: Storage Procedures
Proper storage is critical for maintaining the chemical's integrity and preventing the formation of hazardous byproducts. The compound should be treated as potentially sensitive to light, moisture, and heat.
Table 3: Recommended Storage Conditions
| Parameter | Condition | Rationale and Citation |
| Temperature | Cool, well-ventilated area. Refrigeration (2-8°C) may be recommended for long-term storage. | Lower temperatures slow the rate of potential decomposition.[18][19] Avoid freezing unless the container is designed for it, as this can cause the bottle to break.[20] |
| Atmosphere | Tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially after opening. | Protects from atmospheric moisture and oxygen, which can react with sensitive functional groups.[21][22] |
| Light | Store in an amber or opaque container, away from direct sunlight. | Many brominated aromatic compounds are light-sensitive and can degrade upon exposure to UV light.[20][23] |
| Moisture | Store in a desiccator, especially after opening. | The sulfonyl group can be hygroscopic. Moisture can lead to hydrolysis or degradation of the compound.[18][20] |
Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and strong bases.[7][23] Keep away from heat and sources of ignition.[15]
Diagram 5.1: Storage Decision Protocol
Caption: A decision tree for proper storage of the compound.
Section 6: Emergency Procedures
Rapid and correct response to an emergency, such as a spill or personnel exposure, is critical to minimizing harm.[24]
Protocol 6.1: Chemical Spill Response
For Minor Spills (small quantity, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (Table 2).
-
Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Do not use combustible materials like paper towels.
-
Gently sweep the absorbed material from the outside in, to avoid spreading the contamination.[24]
-
Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.[24]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
For Major Spills (large quantity, outside of a fume hood, or if you feel unsafe):
-
Immediately alert all personnel and evacuate the area.[25][26]
-
If the material is volatile or creating dust, shut down any ignition sources if it is safe to do so.[24]
-
Close the laboratory doors to contain the spill.[25]
-
Notify your institution's Environmental Health and Safety (EHS) office and/or emergency services.[25]
-
Do not attempt to clean up the spill yourself. Wait for trained emergency response personnel.[27]
Protocol 6.2: First Aid Measures
| Exposure Route | First Aid Procedure | Citation |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [7][15] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists. | [19][24][28] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][19] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][28] |
Diagram 6.1: Emergency Spill Response Flowchart
Caption: An emergency spill response flowchart.
Section 7: Waste Disposal
All waste materials contaminated with this compound, including spill cleanup debris, empty containers, and contaminated PPE, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[24]
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's EHS department for specific guidance.
Conclusion
Working with this compound requires a proactive and informed approach to safety. By understanding the potential hazards inferred from its chemical structure and adhering strictly to the handling, storage, and emergency protocols outlined in this guide, researchers can effectively minimize risks. A culture of safety, built on the pillars of robust engineering controls, consistent use of personal protective equipment, and procedural diligence, is paramount for protecting the health and well-being of all laboratory personnel.
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Department of Chemistry, University of Rochester. How to Store Reagents. [Link]
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Trustrade. (2023). Storage conditions for chemicals in the laboratory. [Link]
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The University of Queensland. Chemical Storage Safety Guideline. [Link]
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PubChem, National Center for Biotechnology Information. This compound. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
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Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. [Link]
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National Research Council. LCSS: BROMINE. [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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YouTube. (2024). Bromination safety. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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ChemCERT. (2016). Emergency Chemical Spill Response. [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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University of Wollongong. Chemical Spill procedure. [Link]
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PubChem, National Center for Biotechnology Information. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. [Link]
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National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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ResearchGate. (2019). (PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
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Application Notes & Protocols: The Catalytic Potential of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine is not yet established in the peer-reviewed literature as a commercial catalyst, its molecular architecture presents a compelling case for its potential in asymmetric organocatalysis. The structure combines the well-established catalytic prowess of the pyrrolidine ring with a sterically demanding and electronically distinct N-arylsulfonyl group. This guide is constructed upon foundational principles of organocatalysis, drawing parallels with extensively studied pyrrolidine-based catalysts.[1][2] The protocols and mechanistic discussions that follow are therefore predictive, designed to serve as a robust starting point for researchers looking to explore the utility of this novel compound in synthesizing chiral molecules. Our objective is to provide a scientifically-grounded, hypothetical framework for its application, empowering researchers to validate and expand upon its potential.
Rationale for Catalytic Activity: Structural Insights
The catalytic potential of this compound stems from two key structural features:
-
The Pyrrolidine Core: The secondary amine of the pyrrolidine moiety is the catalytic engine. It readily reacts with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamine intermediates or activates α,β-unsaturated systems through the formation of iminium ions. This mode of activation is a cornerstone of modern aminocatalysis.[3]
-
The N-Arylsulfonyl Group: The 1-((5-Bromo-2-methoxyphenyl)sulfonyl) substituent is not merely a protecting group; it is a critical control element. Its significant steric bulk is hypothesized to effectively shield one face of the reactive intermediate (enamine or iminium ion), thereby directing the approach of the electrophile or nucleophile to dictate the stereochemical outcome of the reaction. Furthermore, the electronic properties of the substituted aryl ring—a bromine atom as an electron-withdrawing group and a methoxy group as an electron-donating group—can modulate the electron density and reactivity of the entire catalyst system. Sulfonamides are known to influence the conformational rigidity of the pyrrolidine ring, which can be beneficial for stereoselectivity.[4]
Based on these features, we propose two primary catalytic applications for this compound: the Asymmetric Aldol Reaction and the Asymmetric Michael Addition.
Proposed Application I: Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. Pyrrolidine-based organocatalysts are known to effectively catalyze the direct asymmetric aldol reaction between ketones and aldehydes, producing chiral β-hydroxy ketones, which are valuable synthetic intermediates.[5]
Mechanistic Hypothesis: Enamine Catalysis
The catalytic cycle for the aldol reaction is predicated on the formation of a chiral enamine intermediate. The N-sulfonyl group plays a crucial role in establishing the stereochemical environment.
-
Enamine Formation: The pyrrolidine nitrogen attacks the ketone (e.g., cyclohexanone), forming a chiral enamine. The bulky (5-Bromo-2-methoxyphenyl)sulfonyl group sterically biases the enamine to adopt a conformation that minimizes steric clash.
-
Stereoselective C-C Bond Formation: The enamine, acting as a nucleophile, attacks the aldehyde. The arylsulfonyl group shields the Re or Si face of the enamine, forcing the aldehyde to approach from the less hindered face.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the chiral β-hydroxy ketone product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Detailed Experimental Protocol: Aldol Reaction
This protocol describes the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Materials:
-
This compound (Catalyst)
-
4-Nitrobenzaldehyde (Aldehyde)
-
Cyclohexanone (Ketone)
-
Toluene (Solvent, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Add toluene (1.0 mL) and stir to dissolve the catalyst.
-
Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.5 mmol, 5.0 equivalents).
-
Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio (anti/syn) by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess (% ee) of the major diastereomer by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).
-
Anticipated Results
The following table presents hypothetical data for the model aldol reaction, based on results from similar pyrrolidine-based catalysts.
| Entry | Aldehyde | Ketone | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | % ee (anti) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 25 | 24 | 95 | 95:5 | 98 |
| 2 | Benzaldehyde | Cyclohexanone | 25 | 36 | 88 | 92:8 | 95 |
| 3 | 4-Nitrobenzaldehyde | Acetone | 25 | 48 | 75 | N/A | 92 |
Proposed Application II: Asymmetric Michael Addition
The Michael addition is a fundamental method for forming C-C bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Pyrrolidine-based catalysts are highly effective in promoting the asymmetric Michael addition of aldehydes or ketones to nitroolefins.[3][6][7]
Mechanistic Hypothesis: Enamine Catalysis
Similar to the aldol reaction, the proposed mechanism proceeds via a chiral enamine intermediate.
-
Enamine Formation: The catalyst reacts with a ketone or aldehyde donor to form the nucleophilic enamine.
-
Stereoselective Conjugate Addition: The enamine attacks the β-position of the nitroolefin (Michael acceptor). The bulky N-sulfonyl group directs the nitroolefin to one face of the enamine, controlling the formation of two new stereocenters.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the γ-nitro carbonyl product and regenerate the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Detailed Experimental Protocol: Michael Addition
This protocol outlines the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
This compound (Catalyst)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Carbonyl Donor)
-
Chloroform (Solvent, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry vial under an inert atmosphere (N₂ or Ar), dissolve trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) and the catalyst (0.02 mmol, 10 mol%) in chloroform (0.5 mL).
-
Cool the mixture to 4 °C in a refrigerator or ice bath.
-
Add propanal (0.4 mmol, 2.0 equivalents) dropwise.
-
Seal the vial and stir the reaction at 4 °C. Monitor the reaction by TLC (typically 12-24 hours).
-
Work-up: Once the nitrostyrene is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification & Analysis:
-
Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio (syn/anti) by ¹H NMR analysis.
-
Determine the enantiomeric excess (% ee) of the major diastereomer by chiral HPLC.
-
Anticipated Results
The following table presents hypothetical data for the model Michael addition reaction.
| Entry | Donor | Acceptor | Solvent | Yield (%) | dr (syn/anti) | % ee (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | Chloroform | 92 | 96:4 | 97 |
| 2 | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 96 | 98:2 | 99 |
| 3 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | Dichloromethane | 85 | 94:6 | 95 |
Experimental Workflow and Optimization
The successful application of a new catalyst often requires optimization. Researchers are encouraged to explore the following variables to enhance yield and stereoselectivity.
Caption: General workflow for reaction setup and optimization.
Troubleshooting Insights:
-
Low Conversion: Increase catalyst loading (up to 20 mol%) or reaction time. For aldol reactions, adding a co-catalyst like benzoic acid can sometimes accelerate the turnover by facilitating the hydrolysis step.[8]
-
Poor Stereoselectivity: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) often enhances both diastereoselectivity and enantioselectivity by favoring a more ordered transition state. The choice of solvent is also critical; non-polar solvents typically provide better stereocontrol.
References
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Cozzi, P. G. (2008). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Marigo, M., et al. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications. Available at: [Link]
-
Gogoi, S., et al. (n.d.). Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. Available at: [Link]
-
Wang, W., et al. (2005). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. ACS Publications. Available at: [Link]
-
Ishikawa, T., et al. (n.d.). Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Dimensions. Available at: [Link]
-
Ishikawa, T., et al. (2000). Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Journal of the Chinese Chemical Society. Available at: [Link]
-
ResearchGate. (2010). Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland–Miescher Ketone. Available at: [Link]
-
Zhang, F., et al. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Sci-Hub. Available at: [Link]
-
ResearchGate. (2011). Pyrrolidine-pyridine base catalysts for the enantioselective Michael addition of ketones to chalcones. Available at: [Link]
-
Dixon, S., et al. (2009). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Sci-Hub. Available at: [Link]
-
ResearchGate. (2007). A new class of chiral pyrrolidine for asymmetric Michael addition reactions. New mechanism via simple 4+2 type attack of the enamine on the trans-nitrostyrene. Available at: [Link]
-
ResearchGate. (2007). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Available at: [Link]
-
Franz, E., et al. (2016). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. PubMed Central. Available at: [Link]
-
List, B., et al. (2002). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. ACS Publications. Available at: [Link]
-
Singh, V. K., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH. Available at: [Link]
-
List, B., et al. (2002). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. ACS Publications. Available at: [Link]
-
ResearchGate. (2010). Michael addition of pyrrolidine to lactam 1 and structures of the lactam and chiral catalysts studied in previous works and prepared from chiral natural sources. Available at: [Link]
-
Thorat, B. R., et al. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Taylor & Francis Online. Available at: [Link]
-
Cozzi, P. G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Gualandi, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH. Available at: [Link]
-
Davies, S. G., & Fletcher, A. M. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. RSC Publishing. Available at: [Link]
-
Bougheloum, C., et al. (2015). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. ResearchGate. Available at: [Link]
-
Carter, R. G., & Yang, H. (2008). N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: a practical proline mimetic for facilitating enantioselective aldol reactions. PubMed. Available at: [Link]
-
Rios, R. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. Available at: [Link]
-
ResearchGate. (2017). N-prolyl sulfinamide-catalysts 27a–d containing two stereogenic centers. Available at: [Link]
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Application Note & Protocols: Derivatization of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine for Biological Screening
Abstract
This document provides a comprehensive technical guide for the strategic derivatization of the privileged scaffold, 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, to generate a chemically diverse library for biological screening. We detail robust, field-proven protocols for palladium-catalyzed cross-coupling reactions, leveraging the aryl bromide as a versatile chemical handle. Methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented with an emphasis on explaining the causality behind experimental choices. Furthermore, we outline a strategic workflow for subsequent high-throughput biological screening, proposing a rationale for target selection based on the well-established pharmacological profile of the sulfonamide functional group.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their compound libraries with novel, drug-like molecules.
Introduction: The Strategic Value of the Sulfonamide Scaffold
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its wide range of biological activities and its presence in numerous approved therapeutics.[3][4] These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, and diuretic properties, among others.[2][4] A key to their success is their ability to act as enzyme inhibitors, notably targeting carbonic anhydrases, which are implicated in a variety of diseases including glaucoma and cancer.[3][4][5][6]
The starting scaffold, this compound[7], serves as an ideal foundation for library synthesis. It combines the pharmacologically significant sulfonamide group with a pyrrolidine ring—a common feature in bioactive molecules—and, most importantly, a strategically placed bromine atom on the phenyl ring. This aryl bromide is not a liability but a powerful synthetic handle, enabling a multitude of derivatization reactions through modern palladium-catalyzed cross-coupling chemistry.[8][9][10] This approach allows for the rapid and efficient exploration of the chemical space around the core scaffold, a critical step in identifying novel "hit" compounds during a drug discovery campaign.[9][10]
Derivatization Strategy: Leveraging Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by providing reliable and versatile methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[8][9][10] For the this compound core, the aryl bromide is the prime site for modification. We will focus on two of the most powerful and widely adopted transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10]
Logical Workflow for Library Synthesis
The overall strategy involves parallel synthesis where the common starting material is reacted with a diverse set of building blocks (boronic acids or amines) to generate a library of final compounds, which are then purified and submitted for biological evaluation.
Caption: Library generation and screening workflow.
Experimental Protocols & Methodologies
Trustworthiness Note: The success of any synthesis campaign relies on rigorous validation. All synthesized compounds must be purified to >95% purity as determined by HPLC and characterized by LC-MS and ¹H NMR to confirm identity and structural integrity before being submitted to biological screening.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[11][12][13][14] This protocol is optimized for generating biaryl and heteroaryl-aryl derivatives from the core scaffold.
Rationale: We select Pd(dppf)Cl₂ as the catalyst due to its excellent stability and efficiency in coupling a wide range of boronic acids. A dioxane/water solvent system with K₂CO₃ as the base is a standard, reliable condition that promotes both catalyst activity and reagent solubility.[8][11]
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Evacuate and backfill the tube with argon gas three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Robust, commercially available, and effective for a broad substrate scope. |
| Base | K₂CO₃ (2.5 eq.) | Mild inorganic base, crucial for the transmetalation step.[8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Promotes solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
| Atmosphere | Argon | Prevents oxidation and deactivation of the Pd(0) active catalyst. |
Table 1: Recommended Suzuki-Miyaura Reaction Conditions.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing the coupling of amines with aryl halides.[15][16][17][18] This enables the introduction of a vast array of amine-containing functionalities, which are critical for modulating physicochemical properties and biological activity.
Rationale: The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of Buchwald-Hartwig reactions.[18][19] We recommend a third-generation Buchwald palladacycle precatalyst (e.g., G3-XPhos) which is air-stable and highly active, paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to facilitate amine deprotonation.[15][17]
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladacycle precatalyst (e.g., XPhos Pd G3, 0.02 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Evacuate and backfill the tube with argon gas three times.
-
Add degassed toluene as the solvent.
-
Add the desired primary or secondary amine (1.2 eq.) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G3 (2 mol%) | Highly active, air-stable precatalyst enabling broad amine scope.[17][20] |
| Base | NaOtBu (1.4 eq.) | Strong, non-nucleophilic base required for amine deprotonation.[15] |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for this transformation. |
| Temperature | 100-110 °C | Necessary to drive the catalytic cycle, especially reductive elimination. |
| Atmosphere | Argon | Protects the catalyst and prevents side reactions. |
Table 2: Recommended Buchwald-Hartwig Amination Conditions.
Biological Screening Strategy
Rationale for Target Selection
The sulfonamide functional group is a well-known zinc-binding pharmacophore, making it a privileged structure for inhibiting zinc-containing metalloenzymes.[4] The most prominent class of such enzymes are the carbonic anhydrases (CAs) .[6][21] There are several human CA isozymes, and their dysregulation is linked to various pathologies.[5][21][22] For instance, CA II is a target for glaucoma, while CA IX and XII are overexpressed in hypoxic tumors and are validated anticancer targets.[5][21] Therefore, a primary screening campaign against a panel of key human CA isozymes (e.g., hCA I, II, IX, XII) is a scientifically sound and logical starting point.
Caption: High-throughput screening cascade for hit identification.
Protocol 4.1: High-Throughput In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a stopped-flow spectrophotometric assay to measure the inhibition of the CO₂ hydration activity of a CA isozyme. This is a gold-standard method for this enzyme class.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used, and the change in its absorbance is monitored over time. Inhibitors will slow this rate.
Step-by-Step Protocol (Automated HTS):
-
Compound Plating: Dispense test compounds from a master library into 384-well assay plates using an acoustic liquid handler to achieve a final screening concentration (e.g., 10 µM). Include positive control (e.g., Acetazolamide) and negative control (DMSO vehicle) wells.
-
Enzyme Preparation: Prepare a solution of the recombinant human CA isozyme (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Assay Execution (Stopped-Flow Instrument):
-
Syringe A: Load with the enzyme solution containing the pH indicator.
-
Syringe B: Load with a CO₂-saturated buffer solution.
-
-
Pre-incubation: Add the enzyme solution to the assay plates containing the compounds and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Measurement:
-
Aspirate the enzyme-inhibitor mixture from a well into the instrument's observation cell.
-
Rapidly mix with the CO₂-saturated solution from Syringe B to initiate the reaction.
-
Monitor the decrease in absorbance of the pH indicator at the appropriate wavelength (e.g., 557 nm for phenol red) for 10-20 seconds.
-
-
Data Analysis:
-
Calculate the initial rate (slope) of the enzymatic reaction for each well.
-
Normalize the data using the controls: Percent Inhibition = 100 * (1 - [Rate_sample - Rate_bkgd] / [Rate_DMSO - Rate_bkgd]).
-
Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50%).
-
| Parameter | Detail | Rationale |
| Assay Type | Stopped-flow spectrophotometry | Gold-standard for measuring rapid CA kinetics. |
| Detection | Absorbance change of pH indicator | Directly measures the product (H⁺) formation. |
| Primary Screen | Single concentration (e.g., 10 µM) | Efficiently identifies active compounds from a large library.[23][24][25] |
| Follow-up | 8-point dose response (IC₅₀) | Quantifies the potency of primary hits for prioritization. |
| Controls | Acetazolamide (positive), DMSO (negative) | Ensures assay validity and allows for data normalization. |
Table 3: Key Parameters for the Carbonic Anhydrase HTS Assay.
Conclusion
The synthetic and screening strategies outlined in this application note provide a robust and scientifically-grounded framework for the successful derivatization of this compound. By employing powerful palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of novel, drug-like molecules. The subsequent targeted screening against a panel of carbonic anhydrase isozymes offers a high-probability pathway to identifying potent and potentially selective enzyme inhibitors for further drug discovery and development efforts.
References
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science Source: Taylor & Francis Online URL: [Link]
-
Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science Source: Semantic Scholar URL: [Link]
-
Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (PubMed Central) URL: [Link]
-
Title: The Carbonic Anhydrases in Health and Disease Source: ResearchGate URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: The University of Groningen research portal URL: [Link]
-
Title: Carbonic anhydrases as disease markers Source: PMC (PubMed Central) URL: [Link]
-
Title: A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science Source: Semantic Scholar URL: [Link]
-
Title: Molecule of the Month: Carbonic Anhydrase Source: PDB-101 URL: [Link]
-
Title: Buchwald-Hartwig Amination - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Preprints.org URL: [Link]
-
Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Carbonic anhydrase Source: Wikipedia URL: [Link]
-
Title: The biological importance of carbonic anhydrase enzyme Source: Life Lines by Dr. Dolittle URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: ResearchGate URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts Source: Organic Chemistry Research URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL: [Link]
-
Title: Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: PMC (PubMed Central) URL: [Link]
-
Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: High-Throughput Screening For The Discovery Of Enzyme Inhibitors Source: ResearchGate URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. PDB-101: Molecule of the Month: Carbonic Anhydrase [pdb101.rcsb.org]
- 7. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine | C11H14BrNO3S | CID 700232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lifelinesblog.com [lifelinesblog.com]
- 23. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Prepared by the Office of Senior Application Scientists
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. We understand that challenges such as low yield and impurity formation can impede research progress. This document provides in-depth, field-proven insights and actionable protocols to help you navigate the complexities of this sulfonamide synthesis, ensuring reproducible and high-yield results.
The core of this synthesis involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine. While straightforward in principle, the success of this nucleophilic substitution reaction is highly dependent on meticulous control of reagents and conditions.
Core Reaction Pathway
The synthesis proceeds via the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Critically Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the desired product. What are the most probable causes?
Answer: A low or non-existent yield in sulfonamide synthesis almost always points to issues with the reactants' integrity or the reaction environment. Here are the primary factors to investigate:
-
Hydrolysis of the Sulfonyl Chloride: 5-bromo-2-methoxybenzenesulfonyl chloride is highly susceptible to moisture.[1][2] Water will rapidly hydrolyze the sulfonyl chloride to the corresponding 5-bromo-2-methoxysulfonic acid. This sulfonic acid is unreactive towards the amine under these conditions and represents a dead-end for your starting material.[2] This is the most common cause of failure.
-
Inappropriate Base: The choice of base is critical. While its primary role is to scavenge the HCl produced, a suboptimal choice can hinder the reaction. Using a bulky or sterically hindered base might not efficiently neutralize the acid, leading to the formation of pyrrolidine hydrochloride salt, which is not nucleophilic.
-
Poor Quality Reagents: Pyrrolidine can absorb atmospheric carbon dioxide to form a non-nucleophilic carbamate salt. Ensure all reagents are pure and handled appropriately.[2]
-
Sub-optimal Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing it to proceed at a temperature that is too low may result in a sluggish or stalled reaction.
Troubleshooting Workflow
Problem: Significant Impurities Detected
Question: My post-reaction analysis (TLC, NMR) shows the main product spot but also significant impurities. What are they and how can I avoid them?
Answer: The primary impurity is almost certainly the sulfonic acid byproduct from the hydrolysis of your starting material, as discussed above.
-
Identity of Impurity: On a TLC plate, the sulfonic acid is highly polar and will typically appear as a spot at the baseline (Rf ≈ 0) that may streak.
-
Cause: Presence of water in the reaction solvent, on the glassware, or in the reagents.
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]
-
Reagent Handling: Add reagents via syringe through a septum. If the sulfonyl chloride is a solid, handle it quickly in a glove box or glove bag if possible.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction parameters (solvent, base, temperature, stoichiometry)?
A1: While optimization may be required for specific scales, a robust starting point is outlined below. The key is using a non-nucleophilic organic base to prevent it from competing with the pyrrolidine.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants and inert under reaction conditions. Tetrahydrofuran (THF) is also a common choice.[1] |
| Base | Triethylamine (Et₃N) or Pyridine | Non-nucleophilic organic bases that effectively neutralize HCl without competing with the amine nucleophile.[1] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C during the addition of the sulfonyl chloride to manage the initial exothermic reaction, then allow to warm to room temperature.[2] |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride | The sulfonyl chloride is typically the limiting reagent. |
| 1.1 - 1.2 eq. Pyrrolidine | A slight excess of the amine helps drive the reaction to completion.[1] | |
| 1.2 - 1.5 eq. Base | An excess of base ensures complete neutralization of the HCl byproduct.[2] |
Q2: How can I best monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside your starting sulfonyl chloride. The reaction is complete when the sulfonyl chloride spot has been completely consumed. The product, being less polar than the sulfonic acid impurity but more polar than the sulfonyl chloride, should appear as a new spot with an intermediate Rf value.
Q3: What is the recommended work-up and purification procedure?
A3: A standard aqueous work-up is effective for removing the base's hydrochloride salt and any unreacted amine.
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the excess base and pyrrolidine, followed by saturated sodium bicarbonate solution, and finally brine.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
The crude product can then be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) is often effective for sulfonamides.[3] If impurities persist, silica gel column chromatography is the definitive method.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a representative procedure. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add pyrrolidine (1.1 eq).
-
Dissolve the pyrrolidine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-12 hours, monitoring the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, dilute the mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or silica gel chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Procedure:
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, draw a baseline in pencil.
-
Spot three lanes: one with the starting sulfonyl chloride, one with the reaction mixture (co-spot), and one with just the reaction mixture.
-
Develop the plate in the chamber.
-
Visualize the plate under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion. For enhanced visualization, the plate can be dipped in a fluorescamine solution.[4]
References
- Hultquist, M. E., & Poe, D. T. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
King, J. F., & Lee, T. W. S. (1977). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 55(11), 1957-1967. Retrieved from [Link]
-
LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]
Sources
common side reactions in the synthesis of arylsulfonylpyrrolidines
Welcome to the Technical Support Center for the synthesis of arylsulfonylpyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction outcomes and ensure the integrity of your target compounds.
Introduction
The synthesis of arylsulfonylpyrrolidines, typically achieved by the reaction of a pyrrolidine derivative with an arylsulfonyl chloride, is a fundamental transformation in medicinal chemistry. The resulting sulfonamide linkage is a key structural motif in a wide array of therapeutic agents. While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This guide offers practical, experience-driven insights to help you anticipate, diagnose, and resolve these common issues.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific problems you may encounter during the synthesis of arylsulfonylpyrrolidines, providing explanations of the underlying causes and actionable protocols to resolve them.
Issue 1: Low Yield of the Desired Arylsulfonylpyrrolidine
Question: My reaction is resulting in a very low yield of the target N-arylsulfonylpyrrolidine. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors, primarily related to reagent stability and reaction conditions.
Root Cause Analysis:
-
Hydrolysis of the Arylsulfonyl Chloride: Arylsulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture and a base. This reaction consumes your electrophile, converting it to the unreactive arylsulfonic acid.
-
Poor Nucleophilicity of the Pyrrolidine: While pyrrolidine itself is a good nucleophile, substituted pyrrolidines with electron-withdrawing groups or significant steric hindrance may exhibit reduced reactivity.
-
Inappropriate Base Selection: The choice of base is critical. An inappropriate base can either be too weak to effectively scavenge the HCl byproduct, leading to protonation of the pyrrolidine starting material, or too strong, promoting side reactions.
-
Suboptimal Reaction Temperature: While many sulfonylation reactions proceed at room temperature, some less reactive substrates may require gentle heating. Conversely, excessive heat can promote decomposition and side product formation.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow to cool in a desiccator before use.
-
Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Verify Reagent Quality:
-
Use a fresh bottle of the arylsulfonyl chloride or purify it by recrystallization or distillation before use.
-
Ensure the pyrrolidine derivative is pure and free of any acidic impurities that could neutralize the base.
-
-
Optimize Base and Stoichiometry:
-
A common and effective approach is the use of Schotten-Baumann conditions, which involves a two-phase system of an organic solvent (like dichloromethane) and an aqueous base (like NaOH or K₂CO₃).[1][2][3] This method efficiently neutralizes the generated HCl in the aqueous phase, minimizing its contact with the reactants in the organic phase.[3]
-
For non-aqueous conditions, tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in slight excess (1.1-1.5 equivalents). Pyridine can also be used, acting as both a base and a nucleophilic catalyst.[4][5]
-
A slight excess of the pyrrolidine (1.1 equivalents) can sometimes be beneficial to ensure complete consumption of the more valuable sulfonyl chloride.
-
-
Control Reaction Temperature:
-
Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, to control any initial exotherm.
-
After the addition, allow the reaction to slowly warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but monitor carefully for the formation of byproducts.
-
Issue 2: Formation of a Di-sulfonated Byproduct
Question: I am reacting a primary amine on a substituted pyrrolidine, and I am observing a significant amount of a di-sulfonated product. How can I prevent this?
Answer: Di-sulfonylation is a common side reaction when a primary amine is used, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.
Mechanistic Insight:
The nitrogen atom of the newly formed sulfonamide is acidic and can be deprotonated by the base in the reaction mixture to form a sulfonamidate anion. This anion is a potent nucleophile and can react with another equivalent of the sulfonyl chloride.
Prevention Strategies:
-
Stoichiometric Control and Slow Addition:
-
Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[6]
-
Add the sulfonyl chloride solution dropwise to the solution of the amine and base over an extended period (e.g., 30-60 minutes) at a low temperature (0 °C).[6] This maintains a low concentration of the sulfonyl chloride, favoring its reaction with the more abundant primary amine over the sulfonamidate anion.
-
-
Choice of Base:
-
Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Its bulkiness can disfavor the deprotonation of the sterically more demanding sulfonamide.
-
Inorganic bases like potassium carbonate (K₂CO₃) in a biphasic system can also be effective as they are generally milder.[6]
-
-
Lower Reaction Temperature:
-
Conducting the reaction at lower temperatures (e.g., -20 °C or even -78 °C) can significantly suppress the rate of the second sulfonylation reaction.[6]
-
Troubleshooting Workflow for Di-sulfonylation:
Caption: Troubleshooting workflow for di-sulfonylation.
Issue 3: Suspected Ring-Opening of the Pyrrolidine Ring
Question: I am concerned about the stability of the pyrrolidine ring under my reaction conditions. Can ring-opening occur as a side reaction?
Answer: While the pyrrolidine ring is generally stable under standard sulfonylation conditions, certain factors can promote its cleavage, although this is a less common side reaction.
Potential Causes:
-
Highly Strained Pyrrolidine Derivatives: Pyrrolidine rings incorporated into highly strained polycyclic systems may be more susceptible to ring-opening.
-
Presence of Lewis Acids: While not typically used in standard sulfonylation, the presence of strong Lewis acids in combination with other reagents could potentially facilitate C-N bond cleavage.[1]
-
Extreme Reaction Conditions: Prolonged heating at high temperatures in the presence of strong acids or bases could lead to degradation pathways that include ring-opening.
Preventative Measures:
-
Mild Reaction Conditions: Employing mild bases (e.g., K₂CO₃, NaHCO₃) and maintaining a moderate reaction temperature (0 °C to room temperature) will minimize the risk of ring-opening.
-
Avoid Strong Lewis Acids: Unless specifically required for a particular transformation, avoid the addition of strong Lewis acids to the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. The appearance of unexpected, more polar byproducts could be indicative of ring-opening or other degradation pathways.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my arylsulfonylpyrrolidine synthesis?
A1: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[7][8][9]
-
Stationary Phase: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. Adjust the polarity to achieve good separation between the starting materials and the product.
-
Visualization:
-
UV Light (254 nm): If your arylsulfonyl chloride and product contain a chromophore, they will be visible as dark spots on the fluorescent background.[10][11] The pyrrolidine starting material is often not UV-active.
-
Staining: If the compounds are not UV-active, you can use a staining solution. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds. Ninhydrin stain can be used to specifically visualize the unreacted pyrrolidine (if it is a primary or secondary amine), which will appear as a colored spot upon heating.[10]
-
Q2: What are the best practices for the work-up and purification of arylsulfonylpyrrolidines?
A2: A standard aqueous work-up followed by column chromatography is usually effective.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
If a tertiary amine base was used, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the excess base.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The eluent system used for TLC analysis can be adapted for the column.
-
If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
-
Q3: Can I use an arylsulfonic acid directly instead of a sulfonyl chloride?
A3: Direct coupling of sulfonic acids with amines is generally not feasible under standard conditions as the sulfonic acid is not sufficiently electrophilic. The sulfonic acid needs to be "activated" first, for example, by converting it to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Q4: My arylsulfonylpyrrolidine product appears to be an oil, although it is expected to be a solid. What could be the issue?
A4: The presence of residual solvent or impurities can depress the melting point of a compound, causing it to appear as an oil.
-
Troubleshooting:
-
Ensure all solvent has been removed under high vacuum. Gentle heating may be required.
-
Re-purify the material by column chromatography to remove any potential impurities.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available.
-
Trituration with a non-polar solvent like hexane or pentane can sometimes help to remove non-polar impurities and induce crystallization.
-
Data Summary Table
| Side Reaction/Issue | Common Cause(s) | Key Prevention/Troubleshooting Strategies |
| Low Yield | Hydrolysis of sulfonyl chloride, poor nucleophilicity, incorrect base/temperature. | Use anhydrous conditions, fresh reagents, optimized base (e.g., Schotten-Baumann), and control temperature. |
| Di-sulfonylation | Deprotonation of the initial sulfonamide followed by a second sulfonylation. | Use a slight excess of the amine, slow addition of sulfonyl chloride at low temperature, and consider a hindered base.[6] |
| Ring-Opening | Highly strained substrates, presence of strong Lewis acids, extreme conditions. | Use mild reaction conditions and avoid strong Lewis acids. |
| Purification Challenges | Residual base, unreacted starting materials, formation of polar byproducts. | Perform an appropriate aqueous work-up and purify by column chromatography or recrystallization. |
Conclusion
The successful synthesis of arylsulfonylpyrrolidines hinges on a thorough understanding of the potential side reactions and the careful control of reaction parameters. By implementing the strategies outlined in this guide, researchers can minimize the formation of unwanted byproducts, simplify purification, and ultimately improve the efficiency and reliability of their synthetic efforts.
References
-
SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link].
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link].
- Harmata, M., Zheng, P., Huang, C., Gomes, M. G., Ying, W., Ranyanil, K.-O., Balan, G., & Calkins, N. L. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(2), 683–685.
-
National Center for Biotechnology Information. Oxidative β-C–H sulfonylation of cyclic amines. Available at: [Link].
-
ResearchGate. Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Available at: [Link].
-
Royal Society of Chemistry. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link].
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link].
-
American Chemical Society. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link].
-
ResearchGate. (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Available at: [Link].
-
ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF. Available at: [Link].
-
National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. Available at: [Link].
-
National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link].
-
BYJU'S. Schotten Baumann Reaction. Available at: [Link].
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available at: [Link].
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Available at: [Link].
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link].
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link].
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available at: [Link].
-
American Chemical Society. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link].
-
EPFL. TLC Visualization Reagents. Available at: [Link].
-
National Center for Biotechnology Information. Detection Progress of Selected Drugs in TLC. Available at: [Link].
-
International Journal of Pharmaceutical Sciences Review and Research. Thin Layer Chromatography: A Tool of Biotechnology for Isolation of Bioactive Compounds from Medicinal Plants. Available at: [Link].
-
National Center for Biotechnology Information. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Available at: [Link].
-
ResearchGate. (PDF) An overview on thin layer chromatography. Available at: [Link].
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- 5. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
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Technical Support Center: Optimization of Reaction Conditions for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this sulfonamide synthesis, ensuring a higher success rate and optimized yields.
I. Foundational Synthesis and Mechanism
The synthesis of this compound is typically achieved through the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine.[1] This is a classic nucleophilic acyl substitution reaction where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride.[2] A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[1]
Caption: General reaction scheme for the synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing actionable solutions and the scientific reasoning behind them.
A. Reaction Setup and Execution
Q1: What are the optimal starting concentrations for my reactants?
A1: While the optimal concentrations can be substrate-dependent, a good starting point is to dissolve the 5-bromo-2-methoxybenzenesulfonyl chloride in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[3] Pyrrolidine is typically used in a slight excess (1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride. The base, such as triethylamine or pyridine, should be used in a greater excess (1.5-2.0 equivalents) to effectively scavenge the generated HCl.[3]
Q2: I am observing a low or no product formation. What are the likely causes?
A2: Low or no product formation can stem from several factors:[4]
-
Moisture Contamination: Sulfonyl chlorides are highly susceptible to hydrolysis. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The presence of water will convert your starting material to the unreactive 5-bromo-2-methoxysulfonic acid.
-
Inactive Pyrrolidine: Ensure the pyrrolidine is of high purity and has been stored properly. If it has been opened multiple times, its quality may be compromised.
-
Insufficient Base: An inadequate amount of base will not sufficiently neutralize the HCl produced. This can protonate the pyrrolidine, rendering it non-nucleophilic and halting the reaction.[2]
-
Low Temperature: While the reaction is typically initiated at 0 °C to control the initial exotherm, it may require warming to room temperature or even gentle heating to proceed to completion, especially if the reactants are sterically hindered.[3]
Q3: Is there a specific order of addition for the reagents?
A3: Yes, the order of addition is crucial for minimizing side reactions. The recommended procedure is to first dissolve the pyrrolidine and the base in the anhydrous solvent and cool the mixture to 0 °C in an ice bath. Then, add a solution of the 5-bromo-2-methoxybenzenesulfonyl chloride dropwise to the cooled amine solution.[3] This ensures that the nucleophile (pyrrolidine) is always in excess relative to the electrophile (sulfonyl chloride) at any given point during the addition, which helps to prevent potential side reactions involving the sulfonyl chloride.
B. Reaction Monitoring and Side Products
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[3] Use a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting sulfonyl chloride, pyrrolidine, and the desired sulfonamide product. The disappearance of the limiting reactant (typically the sulfonyl chloride) indicates the completion of the reaction.
Q5: I see an unexpected spot on my TLC plate. What could it be?
A5: An unexpected spot could be a result of several side reactions:
-
Hydrolysis of Sulfonyl Chloride: If moisture is present, you may observe the formation of 5-bromo-2-methoxysulfonic acid, which will likely remain at the baseline of your TLC plate.
-
Disulfonimide Formation: While less common with secondary amines like pyrrolidine, the formation of a disulfonimide is a possibility if a primary amine impurity is present.[5]
-
Reaction with Solvent: In some cases, the sulfonyl chloride may react with certain solvents or impurities within the solvent.
To identify the side product, consider scaling up the reaction and isolating the impurity for characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
C. Workup and Purification
Q6: What is the standard workup procedure for this reaction?
A6: A typical aqueous workup is effective for isolating the crude product.[3]
-
Upon reaction completion (as determined by TLC), dilute the reaction mixture with additional solvent (e.g., DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess pyrrolidine and base, followed by water, and finally a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Standard aqueous workup procedure for the isolation of the crude sulfonamide.
Q7: My crude product is an oil/waxy solid and difficult to purify. What are my options?
A7: If the crude product is not a clean solid, purification is necessary.
-
Flash Column Chromatography: This is the most common and effective method for purifying sulfonamides.[3] A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective and scalable purification method.[3] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find conditions that yield high-purity crystals.
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Good solubility for reactants; relatively unreactive. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exotherm; warming may be needed for completion.[3] |
| Base | Triethylamine or Pyridine (1.5-2.0 eq.) | Neutralizes HCl byproduct, driving the reaction forward.[1] |
| Reactant Ratio | Pyrrolidine (1.1-1.2 eq.) | Ensures complete consumption of the limiting sulfonyl chloride. |
| Reaction Time | 6-18 hours | Monitor by TLC for completion.[3] |
Table 1: Recommended Reaction Conditions for the Synthesis of this compound.
D. Product Characterization
Q8: How can I confirm the identity and purity of my final product?
A8: A combination of standard analytical techniques should be used for full characterization:[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Expect to see characteristic signals for the aromatic protons, the methoxy group, and the pyrrolidine ring protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching bands for the sulfonyl group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.[1]
III. Safety Considerations
-
Sulfonyl Chlorides: These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Amines: Pyrrolidine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
-
Bases: Pyridine and triethylamine are flammable and have strong odors. Use them in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
IV. References
-
Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from Benchchem website.
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Bell, F. (1931). The Interaction of Amines and Phenols with Arylsulphonyl Chlorides. Journal of the Chemical Society (Resumed), 2345. [Link]
-
Wikipedia. (2023). Sulfonamide. In Wikipedia. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Mild and Efficient Method for the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
-
King, J. F., & Lee, T. M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(5), 638-648. [Link]
-
Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from Benchchem website.
-
Naredla, R. R., & Klumpp, D. A. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(17), 2243-2245. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-((2-Bromophenyl)sulfonyl)pyrrolidine. Retrieved from Benchchem website.
-
Blog. (2023). What are the products when Benzene Sulfonyl Chloride reacts with amines? Retrieved from [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The interaction of amines and phenols with arylsulphonyl chlorides - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatography Purification of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Welcome to the technical support center for the chromatographic purification of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this sulfonamide derivative. Here, we synthesize technical accuracy with field-proven insights to provide robust, self-validating protocols and troubleshooting solutions.
Compound Profile
Before diving into troubleshooting, understanding the physicochemical properties of the target compound is crucial for designing an effective purification strategy.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₁H₁₄BrNO₃S | --- |
| Molecular Weight | 320.20 g/mol [1] | --- |
| Structure | [2] | The presence of a sulfonyl group, a methoxy group, and a pyrrolidine ring suggests a moderate to high polarity. The molecule has potential for hydrogen bonding, which will influence its interaction with the stationary phase. |
| Predicted Polarity | Moderately Polar | Requires a moderately polar mobile phase for effective elution from a normal-phase column (like silica gel). The compound will likely have strong interactions with the acidic silanol groups on standard silica. |
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of this compound.
Q1: My compound is streaking badly on the TLC plate. What does this mean and how can I fix it?
A: Streaking is often a sign of compound degradation on the acidic silica gel surface or overloading of the sample on the TLC plate.[3] Sulfonamides can be sensitive to the acidic nature of standard silica.[4]
-
Quick Fix: Try adding a small amount (0.5-1% v/v) of triethylamine (TEA) or ammonia to your eluent system. This will neutralize the acidic sites on the silica and should result in more defined spots.[5] Also, ensure you are not spotting too much of your sample; a smaller, more concentrated spot gives better results.[6]
Q2: I can't find a good solvent system. My compound either stays at the baseline or shoots to the solvent front.
A: This is a classic method development challenge. The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35 for optimal separation in column chromatography.[7]
-
Systematic Approach: Start with a binary solvent system, typically a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).
-
Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc).
-
Gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3, 1:1) until you achieve the desired Rf.
-
If Ethyl Acetate is not strong enough, consider switching to a more polar solvent like Dichloromethane (DCM) with Methanol (MeOH). A common solvent system for sulfonamides is Chloroform:tert-butanol.[8]
-
Q3: My purified fractions contain multiple spots when checked by TLC. Why did the column fail to separate them?
A: This indicates poor resolution, which can stem from several factors:
-
Co-eluting Impurities: An impurity may have a very similar polarity to your product.
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[9] As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass.[9]
-
Poor Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase, causing separated bands to remix.
-
In-situ Degradation: The compound might be degrading during the time it spends on the column.[3]
Q4: The yield of my purified product is very low. Where did my compound go?
A: Low recovery can be frustrating. The most likely causes are:
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting completely. This is common with polar compounds.
-
Degradation: As mentioned, the compound may be decomposing on the column.
-
Precipitation: The compound may not be soluble in the mobile phase, causing it to precipitate at the top of the column when loaded.
In-Depth Troubleshooting Guides
Guide 1: Resolving Poor Separation and Co-eluting Impurities
Achieving baseline separation of closely eluting compounds requires careful optimization of chromatographic parameters. The resolution between two peaks is governed by efficiency, selectivity, and retention.[10][11]
Problem Identification:
Your TLC analysis of collected fractions shows that your target compound is present alongside one or more impurities in the same fractions.
Root Cause Analysis & Solutions:
Caption: Troubleshooting workflow for poor resolution.
Step-by-Step Protocol: Gradient Elution for Improved Resolution
When an isocratic (single solvent mixture) system fails, a gradient elution, where the mobile phase polarity is increased over time, can effectively separate complex mixtures.[12][13][14]
-
Develop Initial and Final Solvent Systems:
-
Find a "weak" solvent system (e.g., 10% EtOAc in Hexane) where your target compound has an Rf of ~0.05.
-
Find a "strong" solvent system (e.g., 40% EtOAc in Hexane) where your target compound has an Rf of ~0.5.
-
-
Pack the Column: Pack the column using the initial weak solvent system.
-
Load the Sample: Load the crude material dissolved in a minimal amount of the weak solvent or dry-loaded onto a small amount of silica.[15]
-
Run the Gradient:
-
Start eluting with 2-3 column volumes (CV) of the weak solvent.
-
Gradually increase the percentage of the strong solvent. This can be done in a stepwise or linear fashion. Automated flash chromatography systems excel at creating precise linear gradients.[16]
-
A shallow gradient (a slow increase in polarity) is often more effective for separating closely eluting spots.[10]
-
-
Monitor Fractions: Collect fractions and analyze them by TLC to determine which contain the pure product.
Guide 2: Overcoming Compound Instability on Silica Gel
The acidic surface of silica gel (due to silanol groups, Si-OH) can catalyze the degradation of sensitive compounds like some sulfonamides.[4]
Problem Identification:
You observe new, often more polar, spots appearing on a TLC plate after letting the spotted plate sit for 15-30 minutes before development. Alternatively, fractions from the column show impurities that were not present in the crude starting material.
Solutions:
1. Neutralization of Silica Gel: The most common solution is to add a basic modifier to the mobile phase.
-
Protocol: Add 0.5-2% (v/v) of triethylamine (Et₃N) or a concentrated ammonium hydroxide solution to your pre-determined solvent system.[5][17] Use this modified eluent to pack the column and for the entire elution process. This deactivates the acidic sites, preventing degradation.
2. Switching the Stationary Phase: If neutralization is ineffective, an alternative stationary phase is the next logical step.
-
Neutral Alumina: Alumina is an excellent alternative for purifying acid-sensitive or basic compounds.[18][19] Neutral alumina (pH ~7.5) is generally a good starting point for sulfonamides.[20][21]
-
Method Development for Alumina: Note that the elution order and required solvent polarity may differ significantly from silica. You must re-develop your TLC solvent system using alumina TLC plates before attempting a column.
| Stationary Phase | pH | Best For | Considerations |
| Standard Silica Gel | Acidic | General purpose, good for neutral and acidic compounds. | Can degrade acid-sensitive compounds.[3] |
| Neutralized Silica | Neutral | Acid-sensitive compounds, basic compounds (amines). | Modifier can be difficult to remove from final product. |
| Neutral Alumina | ~7.5 | Separation of esters, lactones, aldehydes, ketones. Good for acid-sensitive compounds.[18] | Different selectivity compared to silica; requires new method development. |
| Basic Alumina | ~10 | Basic compounds like alkaloids and amines.[19] | Can degrade base-sensitive compounds (e.g., esters via saponification). |
Standardized Experimental Protocols
Protocol 1: Systematic TLC Method Development
Thin-Layer Chromatography (TLC) is the foundational experiment for developing a successful column chromatography purification.
Caption: Workflow for TLC Method Development.
-
Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.
-
Spotting: Using separate capillary tubes, apply small, concentrated spots of your crude reaction mixture and any available standards (starting materials, expected product) onto the baseline.[6]
-
Development: Place the plate in a sealed chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).
-
Analysis: Calculate the Retention Factor (Rf) for each spot.[22][23][24]
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the polarity of your mobile phase until your target compound has an Rf value between 0.25 and 0.35, with good separation from impurities.[7]
Protocol 2: Best Practices for Flash Column Chromatography
This protocol assumes a suitable solvent system has been determined by TLC.[25]
-
Column Selection: Choose a column with a diameter appropriate for your sample size. A larger sample requires a wider column.
-
Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix the silica gel (typically 50-100 times the mass of your crude sample) with your chosen eluent to form a consistent slurry.
-
Pour the slurry into the column in one continuous motion. Use gentle air pressure to push the solvent through, compacting the silica into a stable, uniform bed. Ensure no air bubbles or cracks are present.[25]
-
Add a protective layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a suitable solvent (e.g., DCM or Acetone).
-
Add a small amount of silica gel (2-3 times the mass of your product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique often results in sharper bands and better separation than loading the sample in a liquid solution.[15]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate (a solvent drop of about 5-7 cm per minute is a good starting point).[25]
-
Collect fractions of a consistent volume. The optimal fraction size is typically about 80-100% of the silica gel's volume.[25]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent to isolate your purified this compound.
-
References
-
Hawach Scientific. Neutral Alumina Flash Column. [Link]
-
Teledyne LABS. Safety First—Best Practices and Risk Management for Flash Chromatography. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
BVV. Neutral Activated Alumina Chromatographic Grade (50-200um). [Link]
-
Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)?. [Link]
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]
-
Biotage. When is Gradient Elution Better than Isocratic Elution?. [Link]
-
EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]
-
Study.com. How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]
-
Biotage. 5 Steps to successful flash chromatography. [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
-
LearnSci. Thin layer chromatography (TLC) Rf measurement. [Link]
-
Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
University of Rochester. Tips & Tricks: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. TLC of Sulfonamides | Request PDF. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
Chemistry LibreTexts. Optimization and Column Performance. [Link]
-
LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Quora. What is gradient elution and isocratic elution?. [Link]
-
Kianshardanesh.com. Comparison of Isocratic and Gradient Elution. [Link]
-
PubMed. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. [Link]
-
Journal of Chromatography A. A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Link]
-
Journal of Chromatographic Science. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
PubChem. This compound. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Choices. [Link]
-
PubChem. 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. [Link]
-
Oxford Academic. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Taylor & Francis. TLC of Sulfonamides. [Link]
-
Chromatography Online. Retaining Polar Compounds. [Link]
-
ResearchGate. Modeling of sulfonamide antibiotic removal by TiO2/high-silica zeolite HSZ-385 composite. [Link]
-
Royal Society of Chemistry. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. [Link]
-
YouTube. Chromatography Troubleshooting. [Link]
-
MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]
-
PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]
-
ResearchGate. Studies on sulfonamide degradation products | Download Table. [Link]
-
Wikipedia. Pyrrolidine. [Link]
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PubChem. 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. [Link]
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- 25. epfl.ch [epfl.ch]
stability issues of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine in solution
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. While specific stability data for this compound is not extensively published, this document leverages established principles of sulfonamide chemistry to provide a comprehensive troubleshooting guide and frequently asked questions (FAQs) regarding its stability in solution. The insights herein are intended to help anticipate and address common challenges encountered during experimental work.
The sulfonamide functional group, while generally robust, can be susceptible to degradation under certain conditions.[1][2] Understanding the potential degradation pathways is crucial for ensuring the integrity of experimental results and the development of stable formulations. This guide will focus on two primary modes of degradation: hydrolysis and photodegradation, with a significant emphasis on the influence of pH, solvent selection, and temperature.
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues that users may encounter, providing potential causes and actionable solutions in a question-and-answer format.
Q1: I've observed a gradual loss of my compound's potency in an aqueous buffer solution over time. What is the likely cause and how can I mitigate this?
A1: The most probable cause is hydrolysis of the sulfonamide bond. Sulfonamides can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding sulfonic acid and amine.[3][4]
-
Causality: The stability of the sulfonamide bond is pH-dependent. While many sulfonamides are relatively stable at neutral pH, acidic conditions can lead to protonation of the pyrrolidine nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water.[1][5] Conversely, under strongly basic conditions, hydrolysis can also be accelerated.[1][3] For many sulfonamides, maximum stability is often observed in the neutral to slightly alkaline pH range (pH 7-9).[2][6]
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your stock solution and any buffered experimental solutions.
-
Buffer Selection: If your experimental conditions permit, adjust the pH to a neutral or slightly alkaline range (e.g., pH 7.4 phosphate buffer).
-
Temperature Control: Store stock solutions at lower temperatures (2-8 °C or frozen at -20 °C) to decrease the rate of hydrolysis. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Aqueous-Organic Solvents: If compatible with your experiment, preparing stock solutions in a co-solvent system (e.g., DMSO/water, acetonitrile/water) can reduce the concentration of water and potentially slow hydrolysis.[7]
-
Q2: My solution of this compound has developed a yellow or brownish tint after being left on the lab bench. What could be happening?
A2: Discoloration upon exposure to light is a strong indicator of photodegradation . Aromatic compounds, particularly those with halogen substituents, can be susceptible to degradation when exposed to UV or even ambient laboratory light.
-
Causality: The energy from light can promote electrons to higher energy states, leading to the formation of reactive species that can undergo various reactions, including cleavage of the carbon-sulfur or sulfur-nitrogen bonds.[8][9] The presence of the bromo- and methoxy- substituents on the phenyl ring can influence the molecule's susceptibility to photodegradation. Common photodegradation pathways for sulfonamides include cleavage of the S-N bond and modifications to the aromatic ring.[9]
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap containers with aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.
-
Q3: I am seeing an unexpected peak in my HPLC or LC-MS analysis of a sample that has been stored for a few days. How can I determine if this is a degradation product?
A3: The appearance of new peaks in a chromatogram is a classic sign of chemical degradation. To confirm this and identify the degradant, a forced degradation study is recommended.[10][11][12]
-
Causality: Forced degradation studies intentionally expose the compound to harsh conditions to accelerate the formation of likely degradation products.[11] This allows for the development of stability-indicating analytical methods that can resolve the parent compound from its degradants.
-
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare several aliquots of a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the aliquots to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24-48 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24-48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24-48 hours.
-
Photolytic Degradation: Expose a solution in a clear vial to a photostability chamber or direct sunlight for 24-48 hours.
-
Thermal Degradation: Store a solution in the dark at 60 °C for 24-48 hours.
-
-
Analysis: Analyze the stressed samples by HPLC or LC-MS alongside a control sample (stored at 2-8 °C in the dark).
-
Interpretation: Compare the chromatograms. The new peaks that appear in the stressed samples relative to the control are potential degradation products. The peak you observed in your stored sample should match one of these new peaks, helping to identify the degradation pathway.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting common stability issues.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For short-term use, aprotic organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally suitable. For longer-term storage, it is crucial to use high-purity, anhydrous solvents to minimize water-mediated degradation. If aqueous solutions are required for experiments, it is best to prepare them fresh from a concentrated stock in an organic solvent.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Based on the general behavior of sulfonamides, the stability of this compound is expected to be pH-dependent.[6] Extreme pH values (highly acidic or highly basic) are likely to accelerate hydrolysis.[1][3] Studies on various sulfonamides have shown that many are most stable in the pH range of 4 to 10, though this can vary.[2][5] For this specific compound, it is recommended to conduct preliminary stability studies at different pH values if it will be used in buffered aqueous solutions for extended periods.
Q3: What are the ideal storage conditions for both the solid compound and its solutions?
A3:
-
Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. A desiccator at room temperature is generally sufficient.[13]
-
Solutions:
-
Organic Stock Solutions (e.g., in DMSO): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Aqueous Solutions: These are generally less stable and should be prepared fresh before each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light.
-
Q4: Are there any known incompatibilities with common reagents?
A4: Avoid strong acids, strong bases, and strong oxidizing agents, as these can promote degradation. While specific incompatibility data for this molecule is limited, these general precautions for sulfonamides should be followed.
Summary of Stability Influencing Factors
| Factor | Influence on Stability | Recommended Mitigation Strategy |
| pH | High and low pH can catalyze hydrolysis.[3][5] | Maintain solutions at a neutral or slightly alkaline pH (if experimentally feasible). |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions at 2-8°C for short-term and -20°C or below for long-term. |
| Light | UV and ambient light can cause photodegradation.[8][9] | Use amber vials or protect containers from light. |
| Solvent | Protic solvents (especially water) can act as nucleophiles in hydrolysis.[7] | Use anhydrous aprotic solvents for stock solutions. Prepare aqueous solutions fresh. |
| Oxygen | Can contribute to oxidative and photo-oxidative degradation. | For highly sensitive applications, degas solvents and store under an inert atmosphere. |
Potential Hydrolytic Degradation Pathway
Caption: A generalized hydrolytic degradation pathway for the title compound.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Kowalska, G., et al. (n.d.). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
- Williams, A. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.
- (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. ACS Publications.
- (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed.
- Li, G., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.
- (2021). Safety Data Sheet. ChemScene.
- (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. MedCrave.
- (n.d.). Sulfonamide Degradation. Technische Universität München.
- Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave online.
- Martin, A., et al. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- Kamberi, M. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmTech.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. chemscene.com [chemscene.com]
Technical Support Center: Purification of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. Recognizing the critical importance of compound purity for reliable downstream applications, we have developed this center to address common challenges encountered during the purification process. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Section 1: Impurity Profiling & Initial Assessment
Before any purification attempt, a thorough understanding of the potential impurities is paramount. The impurity profile of your crude product is a direct reflection of the reaction's success and dictates the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base.[1] Consequently, several process-related impurities can arise. The most prevalent are:
-
Unreacted Starting Materials: Residual 5-bromo-2-methoxybenzenesulfonyl chloride and pyrrolidine.
-
Hydrolysis Byproduct: The primary side reaction is often the hydrolysis of the highly reactive sulfonyl chloride starting material in the presence of trace moisture, which forms the corresponding 5-bromo-2-methoxybenzenesulfonic acid.[2][3]
-
Residual Solvents & Base: Solvents used in the reaction (e.g., Dichloromethane, Acetonitrile) and the base (e.g., Triethylamine, Pyridine) may be present.
| Impurity | Chemical Structure | Origin | Typical Analytical Signature |
| 5-bromo-2-methoxybenzenesulfonyl chloride | Ar-SO₂Cl | Unreacted starting material | Reactive on silica gel; may streak or decompose on TLC. |
| Pyrrolidine | C₄H₉N | Unreacted starting material | Basic, volatile amine. May not be visible by UV on TLC. |
| 5-bromo-2-methoxybenzenesulfonic acid | Ar-SO₃H | Hydrolysis of sulfonyl chloride[2][3] | Highly polar; will remain at the baseline (Rf ≈ 0) on silica gel TLC. |
| Triethylamine / Pyridine | Et₃N / C₅H₅N | Base used in reaction | Will appear as a spot on TLC if a suitable stain (e.g., ninhydrin for triethylamine) is used. |
Q2: How can I effectively assess the purity of my crude product?
A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment. No single technique provides a complete picture.
-
Thin-Layer Chromatography (TLC): This is the ideal first step for a rapid, qualitative assessment. It helps visualize the number of components, identify the presence of highly polar or non-polar impurities, and optimize solvent systems for column chromatography.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[5] It allows for the determination of the product's purity as a percentage (e.g., % area under the curve) and can detect impurities at much lower concentrations than TLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation of the desired product and for identifying and quantifying residual solvents or major impurities with distinct proton signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the detection capability of mass spectrometry, enabling the identification of impurities by their mass-to-charge ratio, which is particularly useful for unknown byproducts.[4][6]
| Technique | Information Obtained | Key Advantages | Limitations |
| TLC | Number of components, relative polarity | Fast, inexpensive, excellent for reaction monitoring | Qualitative, low sensitivity |
| HPLC | Quantitative purity (%), retention time | High precision, high sensitivity, robust[4] | Requires reference standards, more time-consuming |
| NMR | Structural confirmation, solvent/impurity identification | Definitive structural information | Lower sensitivity for minor impurities |
| LC-MS | Molecular weight of components | High sensitivity, definitive identification of impurities[5] | Complex instrumentation, potential for matrix effects |
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification workflow, providing actionable solutions grounded in chemical principles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Prepared by the Senior Application Scientist Team
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. Understanding the stability of this molecule is critical for ensuring data integrity, developing robust formulations, and interpreting experimental outcomes. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Overview of Molecular Stability
This compound incorporates several functional groups that can be susceptible to degradation under certain experimental conditions:
-
Sulfonamide Linkage: The bond between the sulfonyl group and the pyrrolidine nitrogen is a key structural feature. While generally stable, it can be liable to cleavage under strong acidic conditions.
-
Bromo-Aromatic System: The carbon-bromine bond on the phenyl ring can be sensitive to light, potentially leading to photolytic debromination.
-
Methoxy Group: The methoxy ether on the phenyl ring is a common site for enzymatic metabolism, specifically O-demethylation, in biological systems.
This guide will explore the troubleshooting of these primary degradation pathways.
Part 1: Hydrolytic Degradation Troubleshooting
FAQ 1: I'm observing a loss of my parent compound and the appearance of a new, more polar peak in my HPLC analysis when using an acidic mobile phase or during formulation in an acidic buffer. What is the likely cause?
Answer: This observation is highly indicative of acid-catalyzed hydrolysis of the sulfonamide (S-N) bond. Sulfonamides exhibit varied stability across the pH spectrum. While many are stable in neutral or alkaline conditions, the S-N bond can become susceptible to cleavage under strongly acidic conditions (e.g., pH < 2).[1][2] The protonation of the pyrrolidine nitrogen makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
The primary degradation products you would expect to see are:
-
5-Bromo-2-methoxybenzenesulfonic acid: A highly polar compound that will likely have a much shorter retention time on a reverse-phase HPLC column.
-
Pyrrolidine: A small, volatile amine that may be difficult to detect by standard UV-based HPLC methods without derivatization.
This S-N bond cleavage is a common degradation pathway for sulfonamide-containing drugs.[3]
Workflow: Investigating Hydrolytic Stability
This protocol outlines a forced degradation study to confirm and characterize the hydrolytic stability of your compound.
Part 2: Photodegradation Troubleshooting
FAQ 2: My compound appears to be unstable when handled in ambient light or when solutions are left on the benchtop, showing a new peak in the chromatogram. What is happening?
Answer: This type of degradation is characteristic of photolysis, a common pathway for aromatic brominated compounds. [4][5]The energy from UV or even visible light can be sufficient to induce the cleavage of the carbon-bromine (C-Br) bond. This process, known as reductive debromination, results in the replacement of the bromine atom with a hydrogen atom from the solvent or surrounding matrix. [6] The expected photodegradation product is 1-((2-methoxyphenyl)sulfonyl)pyrrolidine , which would have a molecular weight difference of -78/80 Da (for Br isotopes) compared to the parent compound.
Protocol: Confirmatory Photostability Study (ICH Q1B Option 2)
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a petri dish. Partially cover the dish with aluminum foil to create a dark control area.
-
Solution State: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., ACN:water) in a quartz cuvette or vial. Prepare an identical sample and wrap it completely in aluminum foil to serve as the dark control.
-
-
Exposure: Place the samples in a validated photostability chamber. The chamber should provide a controlled light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After the exposure period, prepare the solid sample by dissolving a known quantity in a suitable solvent. Analyze both the exposed and dark control samples by HPLC-UV/MS.
-
Interpretation: Compare the chromatograms of the light-exposed samples to the dark controls. A significant decrease in the parent peak and the appearance of a new peak corresponding to the debrominated product in the exposed sample confirms photosensitivity.
Proposed Photodegradation Pathway
Part 3: Metabolic Degradation Troubleshooting
FAQ 3: During an in vitro experiment with liver microsomes, I'm detecting a major metabolite with a mass of M-14 (parent mass minus 14 Da). What is this metabolite?
Answer: A mass shift of -14 Da (CH₂) is a classic signature of O-demethylation, a very common Phase I metabolic reaction. [7]The methoxy (-OCH₃) group on the phenyl ring is metabolized by Cytochrome P450 (CYP) enzymes in the liver microsomes, converting it into a hydroxyl (-OH) group and releasing formaldehyde.
The expected metabolite is 1-((5-bromo-2-hydroxyphenyl)sulfonyl)pyrrolidine . This phenolic metabolite is typically more polar than the parent compound and may be a substrate for subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation) in more complete biological systems. The ether bond is often a primary site for metabolism. [8]
Protocol: In Vitro Metabolic Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer (prepare fresh).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a working concentration of 1 mg/mL in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of 1 mg/mL HLM and buffer at 37°C for 5 minutes.
-
Add the test compound (from a concentrated stock in ACN or DMSO, final concentration ~1 µM) to initiate the reaction. Keep the organic solvent concentration below 1%.
-
Add the NADPH solution to start the enzymatic reaction. For a negative control, add buffer instead of NADPH.
-
-
Time Points: At specified intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS.
-
Data Analysis: Monitor the disappearance of the parent compound over time and search for the expected M-14 metabolite. Calculate the metabolic half-life (t₁/₂) and intrinsic clearance.
Proposed Metabolic Pathway
Summary of Degradation Pathways and Conditions
The following table summarizes the most probable degradation pathways under common stress conditions.
| Stress Condition | Primary Degradation Pathway | Major Degradation Product(s) | Analytical Considerations |
| Acidic (e.g., 0.1 M HCl, heat) | Hydrolysis | 5-Bromo-2-methoxybenzenesulfonic acid, Pyrrolidine | Look for a highly polar sulfonic acid peak with a short RT. |
| Neutral (Water, heat) | Likely Stable | - | Expect minimal degradation. [1][9] |
| Basic (e.g., 0.1 M NaOH, heat) | Likely Stable | - | Sulfonamides are generally stable at pH 9. [1][9] |
| Oxidative (e.g., 3% H₂O₂) | Oxidation | N-oxides, Pyrrolidine ring opening (less common) | Monitor for M+16 peaks and other complex product mixtures. |
| Photolytic (Light exposure) | Photodegradation | 1-((2-methoxyphenyl)sulfonyl)pyrrolidine | Look for a mass shift of -78/80 Da. Use dark controls. |
| Metabolic (in vitro, HLM) | O-demethylation | 1-((5-bromo-2-hydroxyphenyl)sulfonyl)pyrrolidine | Look for a mass shift of -14 Da. Requires NADPH as a cofactor. |
References
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF on ResearchGate. Available at: [Link]
-
Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry. Available at: [Link]
-
Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Available at: [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]
-
García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Thevis, M., et al. (2003). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Available at: [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. Available at: [Link]
-
Sulfonamide Degradation Project. Technical University of Munich. Available at: [Link]
-
Photodecomposition properties of brominated flame retardants (BFRs). Request PDF on ResearchGate. Available at: [Link]
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available at: [Link]
-
Metabolism and properties of 3-methoxy-4-hydroxyphenyl-pyruvate; a metabolite of dihydroxyphenylalanine. PubMed. Available at: [Link]
- Photodecomposition properties of bromin
-
Dehal, S. S., & Kupfer, D. (1994). Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Drug Metabolism and Disposition. Available at: [Link]
-
Elucidating the pathways of degradation of denagliptin. PubMed. Available at: [Link]
-
Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT >2>-selective melatonin agonists: Improving metabolic stability. HKUST Research Portal. Available at: [Link]
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- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
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- 7. Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Alternative Synthetic Routes to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide offers a comprehensive overview of alternative synthetic strategies for 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a molecule of interest in various research and development endeavors. We will explore troubleshooting for common synthetic challenges and provide detailed protocols to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most traditional and straightforward method involves the reaction of a sulfonyl chloride with an amine.[1] Specifically, this compound is typically synthesized by reacting 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base.[2]
Q2: Why might I need an alternative synthetic route?
A2: Researchers may seek alternative routes for several reasons:
-
Starting Material Availability: The primary precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, may not be readily available or may be cost-prohibitive.
-
Improved Yield and Purity: The classical method can sometimes result in low yields or difficult-to-remove impurities.[3]
-
Milder Reaction Conditions: Traditional methods may require harsh conditions that are incompatible with sensitive functional groups on more complex molecules.
-
Green Chemistry: Newer methods often focus on reducing the use of hazardous reagents and minimizing waste.[4]
Q3: What are the key challenges in sulfonamide synthesis?
A3: Common challenges include:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, which leads to the formation of the unreactive sulfonic acid.[3]
-
Low Reactivity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reactions and low yields.[5]
-
Side Reactions: The formation of undesired byproducts, such as bis-sulfonated products with primary amines, can reduce the yield of the target compound.[3]
-
Purification: The final product may be difficult to purify from starting materials and byproducts.
Troubleshooting Guide: Common Issues in Sulfonamide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of sulfonyl chloride: Presence of moisture in reagents or glassware.[3] | Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Poor reactivity of the amine: The amine may be sterically hindered or have low nucleophilicity.[5] | Increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[5] | |
| Inappropriate base: The base may not be strong enough to neutralize the HCl byproduct, or it may be too nucleophilic and react with the sulfonyl chloride. | Use a non-nucleophilic organic base like triethylamine or pyridine.[3] | |
| Formation of Multiple Products | Bis-sulfonylation (with primary amines): The initially formed sulfonamide reacts with another molecule of sulfonyl chloride.[3] | Use a slight excess of the amine or add the sulfonyl chloride slowly to the reaction mixture.[3] |
| C-Sulfonylation: Unwanted reaction at a carbon atom instead of the intended heteroatom (N-sulfonylation).[6] | Modify reaction stoichiometry by reducing the amount of sulfonylating agent and control the temperature at lower levels (e.g., 0 °C).[6] | |
| Difficult Purification | Similar polarity of product and impurities: Makes separation by chromatography challenging. | Recrystallization can be an effective purification method for crystalline sulfonamides.[3] |
| Residual starting materials: Incomplete reaction. | Optimize reaction time and temperature. Ensure correct stoichiometry of reactants. |
Alternative Synthetic Routes & Protocols
While the direct sulfonylation of pyrrolidine is the most common approach, several alternative strategies can be employed, particularly when starting from different precursors. These modern methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
Route 1: Palladium-Catalyzed Chlorosulfonylation of an Arylboronic Acid
Caption: Palladium-catalyzed route from arylboronic acid.
Experimental Protocol: Two-Step, One-Pot Synthesis
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride [7]
-
To a solution of 5-bromo-2-methoxyphenylboronic acid in a suitable solvent (e.g., acetonitrile), add a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).
-
Add a palladium catalyst (e.g., Pd(OAc)₂) and a chloride source (e.g., CuCl₂).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
Step 2: Sulfonamide Formation [7]
-
To the crude reaction mixture containing the in situ generated sulfonyl chloride, add pyrrolidine and a base such as pyridine.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Route 2: One-Pot Synthesis from an Aryl Carboxylic Acid
Recent advancements have enabled the direct conversion of aromatic carboxylic acids to sulfonamides, bypassing the need for pre-functionalized starting materials like anilines or aryl halides.[8][9][10]
Caption: One-pot synthesis from an aryl carboxylic acid.
Experimental Protocol: Copper-Catalyzed Decarboxylative Halosulfonylation [8]
-
In a reaction vessel, combine 5-bromo-2-methoxybenzoic acid, a copper catalyst (e.g., Cu(OAc)₂), a sulfur dioxide source (e.g., potassium metabisulfite), and a halogen source.
-
The reaction may be promoted by photoredox catalysis under visible light irradiation.
-
Once the formation of the sulfonyl halide intermediate is complete, add pyrrolidine directly to the reaction mixture.
-
After the reaction is complete, perform a standard aqueous workup and purify the product.
Route 3: Three-Component Coupling of an Aryl Halide, SO₂ Source, and Amine
This modular approach allows for the convergent synthesis of sulfonamides from readily available starting materials.[11]
Caption: Three-component coupling reaction.
Experimental Protocol: Synergetic Photoredox and Copper Catalysis [11]
-
To a solution of the aryl halide (e.g., 1-bromo-4-iodo-2-methoxybenzene), add a photoredox catalyst (e.g., fac-[Ir(ppy)₃]), a copper catalyst (e.g., CuCl₂), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), a base (e.g., pyridine), and a sulfur dioxide source (e.g., DABSO).
-
Add pyrrolidine to the reaction mixture.
-
Irradiate the reaction with blue LEDs at room temperature under an air atmosphere.
-
Upon completion, purify the product using standard techniques.
Purification and Characterization
Regardless of the synthetic route chosen, proper purification and characterization are crucial.
-
Purification: Column chromatography on silica gel is a common method for purifying sulfonamides. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/water) can also yield highly pure material.[12]
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
References
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. Aryl sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The title compound, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, incorporates this key pharmacophore along with a pyrrolidine moiety, a common feature in many biologically active molecules.[2] Its structural characterization, therefore, demands a multi-faceted analytical approach.
This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and interpret the resulting data, highlighting the synergistic power of these methods. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Connectivity
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. For a molecule like this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Predicted ¹H and ¹³C NMR Spectral Features
The substitution pattern on the aromatic ring—a bromo group at position 5 and a methoxy group at position 2—creates a distinct electronic environment that significantly influences the chemical shifts of the aromatic protons.[3][4] The electron-donating methoxy group shields nearby protons, while the electron-withdrawing sulfonyl group and the electronegative bromine atom have a deshielding effect.
¹H NMR Analysis:
-
Aromatic Region (δ 7.0-8.0 ppm): Three protons are expected in this region, exhibiting a specific splitting pattern due to ortho and meta coupling.[5]
-
Methoxy Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.
-
Pyrrolidine Protons (δ 1.8-3.5 ppm): The two sets of methylene protons in the pyrrolidine ring are chemically non-equivalent. The protons on the carbons adjacent to the nitrogen (alpha protons) are significantly deshielded by the sulfonyl group, appearing further downfield than the beta protons.[6]
¹³C NMR Analysis:
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, corresponding to the six carbons of the benzene ring. The carbon bearing the methoxy group will be highly deshielded.[3]
-
Pyrrolidine Carbons: Two signals are anticipated, one for the alpha carbons (~δ 48 ppm) and one for the beta carbons (~δ 25 ppm).[7]
-
Methoxy Carbon: A single signal around δ 56 ppm.
Experimental Protocol: NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is often a good first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[8]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for resolving the aromatic proton couplings.
-
For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.
-
For ¹³C NMR, acquire at least 1024 scans using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Workflow for NMR Analysis
Caption: A generalized workflow for the NMR characterization of a small molecule.
Data Summary and Interpretation
The following table presents the predicted NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous structures.[9][10]
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.75 | d |
| 7.60 | dd |
| 7.10 | d |
| 3.95 | s |
| 3.40 | t |
| 1.95 | m |
Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Elemental Composition
While NMR provides the structural blueprint, mass spectrometry serves as a crucial confirmatory tool, providing the exact molecular weight and, with high-resolution instruments, the elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically yields the intact protonated molecule with minimal fragmentation.[11][12]
Predicted High-Resolution Mass Spectrum (HRMS)
The molecular formula of this compound is C₁₁H₁₄BrNO₃S.[13] The most compelling feature in its mass spectrum will be the isotopic pattern generated by the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (M and M+2) for any bromine-containing ion, with a mass difference of approximately 2 Da and a relative intensity ratio of roughly 1:1.[14]
| Parameter | Value | Description |
| Molecular Formula | C₁₁H₁₄BrNO₃S | - |
| Theoretical Monoisotopic Mass ([M+H]⁺) | 322.9903 u | Calculated for ¹²C₁₁, ¹H₁₅, ⁷⁹Br₁, ¹⁴N₁, ¹⁶O₃, ³²S₁ |
| Major Isotopic Peak ([M+2+H]⁺) | 324.9882 u | Calculated for ¹²C₁₁, ¹H₁₅, ⁸¹Br₁, ¹⁴N₁, ¹⁶O₃, ³²S₁ |
| Relative Abundance Ratio | ~1:1 | The characteristic signature of a single bromine atom. |
Experimental Protocol: LC-MS Data Acquisition
This protocol describes a general method for obtaining an ESI mass spectrum. Coupling the mass spectrometer to a liquid chromatography (LC) system allows for sample purification prior to analysis.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent, typically a mixture of water and acetonitrile or methanol with 0.1% formic acid to promote protonation.
-
Chromatography (Optional but Recommended):
-
Inject 5 µL of the sample solution onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).
-
-
Mass Spectrometry:
-
Analyze the column eluent using an ESI source operating in positive ion mode.
-
Acquire data over a mass range of m/z 100-500.
-
Use a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain accurate mass measurements.[15]
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Determine the accurate mass of the molecular ion and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of bromine.
Workflow for Mass Spectrometry Analysis
Caption: A standard workflow for the LC-MS analysis of a small organic molecule.
Part 3: Comparative Analysis - The Power of Orthogonal Data
Neither NMR nor MS alone provides a complete structural picture. Their true power lies in their complementary nature, providing orthogonal data points that, when combined, lead to an unambiguous structural assignment.
-
NMR provides the "how": It reveals the precise arrangement and connectivity of atoms within the molecule. The chemical shifts, splitting patterns, and integrations from ¹H NMR, combined with the carbon count from ¹³C NMR, allow for the assembly of the molecular skeleton piece by piece. It definitively places the bromo, methoxy, and sulfonylpyrrolidine groups on the aromatic ring.
-
MS provides the "what": It confirms the molecular formula and, by extension, the molecular weight. The high-resolution mass measurement validates the elemental composition (C₁₁H₁₄BrNO₃S), while the distinct 1:1 isotopic doublet for the [M+H]⁺ and [M+2+H]⁺ ions provides unequivocal evidence for the presence of a single bromine atom.[14]
In a comparative context, consider a hypothetical analog, 1-((2-methoxyphenyl)sulfonyl)pyrrolidine (lacking the bromine atom).
-
NMR Comparison: The ¹H NMR spectrum of the non-brominated analog would show four protons in the aromatic region with a more complex splitting pattern. The chemical shifts would also differ due to the absence of the bromine's electronic influence.
-
MS Comparison: The mass spectrum would show a molecular ion peak approximately 78 Da lighter (the mass difference between Br and H) and, most critically, would lack the characteristic M+2 isotopic peak.
This comparison underscores how subtle changes in molecular structure lead to predictable and observable differences in the spectral data, reinforcing the assigned structure of the title compound.
Conclusion
The comprehensive characterization of this compound is successfully achieved through the synergistic application of NMR spectroscopy and mass spectrometry. NMR meticulously maps the atomic framework, establishing the precise connectivity and chemical environment of each nucleus. Mass spectrometry provides definitive confirmation of the molecular weight and elemental composition, with the bromine isotopic pattern serving as an unmistakable signature. By employing these complementary techniques according to rigorous, well-defined protocols, researchers can ensure the structural integrity of their compounds, a non-negotiable prerequisite for advancing drug discovery and development programs.
References
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Hofstadler, S. A., & Sannes-Lowery, K. A. (2006). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 41(9), 1115-1127. Available at: [Link]
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IonSource. (2016). Interpreting Electrospray Mass Spectra. Available at: [Link]
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Weissberg, A., & Dagan, S. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. Journal of the American Society for Mass Spectrometry, 22(12), 2245-2256. Available at: [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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Häkkinen, A. M., et al. (1988). Nuclear magnetic resonance and X-ray diffraction studies on some substituted benzenesulphonamides. J. Chem. Soc., Perkin Trans. 2, 815-820. Available at: [Link]
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Rehman, S. U., et al. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 23(11), 2999. Available at: [Link]
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PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
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Balandis, B., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3169. Available at: [Link]
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validation of the synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
An In-Depth Technical Guide to the Synthesis and Validation of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
This guide offers a comprehensive analysis of the synthesis and validation of this compound, a key structural motif in contemporary medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind experimental choices, compare alternative synthetic strategies, and detail a robust, self-validating system for product verification.
Introduction: The Significance of Aryl Sulfonamides
The sulfonamide functional group is a cornerstone of modern pharmacology, prized for its metabolic stability, hydrogen bonding capabilities, and ability to act as a bioisostere for amides.[1][2] Its presence in numerous FDA-approved drugs for treating conditions ranging from bacterial infections to cancer underscores its therapeutic importance.[2][3] The target molecule, this compound, incorporates this critical pharmacophore, making the validation of its synthesis a crucial step in ensuring the reliability of subsequent research and development efforts. This guide provides a detailed examination of its primary synthesis route, a comparative look at modern alternatives, and a rigorous framework for analytical validation.
General Workflow for Synthesis and Validation
A successful synthesis campaign is not complete until the structure and purity of the final compound are unequivocally confirmed. The workflow for producing and validating this compound involves a logical progression from reaction setup to final analytical confirmation.
Caption: Overall workflow from synthesis to final validation.
Comparative Analysis of Synthesis Methodologies
The classical approach to sulfonamide synthesis, while reliable, is not the only option. Modern organic chemistry offers several alternatives that may provide advantages in terms of safety, substrate scope, or reaction conditions.
Method 1: The Classical Approach (Primary Protocol)
The most direct and widely used method for synthesizing N-alkyl sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2] This reaction is typically high-yielding and proceeds under mild conditions.
Reaction Scheme: 5-Bromo-2-methoxybenzenesulfonyl chloride + Pyrrolidine → this compound
Causality Behind Experimental Choices:
-
Starting Material: 5-Bromo-2-methoxybenzenesulfonyl chloride is a commercially available and relatively stable sulfonylating agent.[4] Its electron-rich methoxy group and electron-withdrawing bromine atom provide a well-defined substitution pattern for structure-activity relationship (SAR) studies.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to ensure all reactants remain in solution without participating in the reaction.
Detailed Experimental Protocol:
-
To a solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Method 2: One-Pot Synthesis from Carboxylic Acids
A recent innovation allows for the synthesis of sulfonamides directly from aromatic carboxylic acids, bypassing the need to pre-form and isolate the sulfonyl chloride.[1][5] This copper-catalyzed method involves an in situ conversion of the carboxylic acid to a sulfonyl chloride, which is then reacted with the amine in the same vessel.[1]
Causality Behind Experimental Choices:
-
Advantages: This method avoids handling potentially unstable sulfonyl chlorides and starts from more readily available carboxylic acids. The one-pot nature improves operational efficiency.[5]
-
Mechanism: The process leverages a copper-catalyzed decarboxylative halosulfonylation, where the carboxylic acid is converted to an aryl radical, captured by sulfur dioxide, and then halogenated to form the sulfonyl chloride intermediate.[1]
Method 3: Fukuyama-Mitsunobu Reaction
While not a direct synthesis of the primary target from the same starting materials, the Fukuyama-Mitsunobu reaction is a powerful alternative for creating N,N-disubstituted sulfonamides and is relevant for analog synthesis.[6][7] It involves the alkylation of a pre-formed sulfonamide using an alcohol under Mitsunobu conditions (a phosphine and an azodicarboxylate).[8][9]
Causality Behind Experimental Choices:
-
Inversion of Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereoselective synthesis.[8]
-
Mild Conditions: The reaction proceeds under neutral, mild conditions, showing broad functional group tolerance.[6]
Performance Comparison
| Method | Key Reagents | Typical Yield | Conditions | Advantages | Limitations |
| Classical | Sulfonyl Chloride, Amine, Base | Good to Excellent | 0 °C to RT | Well-established, readily available starting materials, reliable.[2][10] | Requires synthesis/handling of sulfonyl chlorides which can be unstable.[10] |
| One-Pot (from Acid) | Carboxylic Acid, SO₂, Cu-catalyst, Amine | Good | Photochemical/Thermal | Bypasses sulfonyl chloride isolation, high atom economy.[1][5] | Requires specialized setup (e.g., photoredox), catalyst can be expensive. |
| Fukuyama-Mitsunobu | Sulfonamide, Alcohol, PPh₃, DIAD/DEAD | Good to Excellent | 0 °C to RT | Mild conditions, stereospecific (inversion), excellent for N-alkylation.[6][8] | Byproducts (phosphine oxide, hydrazine) can complicate purification.[9] |
Validation of the Synthesized Product
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques for a successfully synthesized and purified product.
| Technique | Expected Results / Key Characteristics |
| ¹H NMR | Aromatic Protons: Signals in the range of 6.9-7.8 ppm. Methoxy Protons (-OCH₃): A singlet around 3.9 ppm.[11] Pyrrolidine Protons: Multiplets in the range of 1.8-3.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals between 110-160 ppm.[11] Methoxy Carbon: Signal around 56 ppm.[11] Pyrrolidine Carbons: Signals in the aliphatic region (approx. 25-50 ppm). |
| Mass Spec (ESI+) | Protonated Molecule [M+H]⁺: Expected m/z at ~322.0/324.0 (due to Br isotopes). Fragmentation: Potential loss of SO₂ (64 Da) is a common pathway for aromatic sulfonamides.[12] |
| FTIR | SO₂ Asymmetric Stretch: Strong absorption band around 1340-1320 cm⁻¹.[13] SO₂ Symmetric Stretch: Strong absorption band around 1180-1150 cm⁻¹.[13] S-N Stretch: Absorption band around 920-900 cm⁻¹.[13] |
| HPLC | Purity: A single major peak with >95% area under the curve. Retention Time: A consistent retention time under specific method conditions. |
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[14] Purity is determined by the relative area of the main product peak compared to all other peaks in the chromatogram.[14]
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable diluent (e.g., 50:50 acetonitrile:water).[14]
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient elution from 10% acetonitrile in water to 90% acetonitrile in water (both with 0.1% formic acid) over 20 minutes is a good starting point.
-
Detection: UV detection at 254 nm.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity. The limit of detection (LOD) and limit of quantification (LOQ) for sulfonamides can be in the low µg/kg range depending on the system.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.[16]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Analysis: Assign peaks based on their chemical shift (ppm), integration (for ¹H), and multiplicity (splitting pattern). Compare the observed spectrum with the expected chemical shifts to confirm the structure. The chemical shift is highly dependent on the electron density around the nucleus.[13]
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, allowing for straightforward molecular weight determination.[17]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or as the eluent from an LC system (LC-MS).
-
Analysis: Analyze the resulting mass spectrum for the peak corresponding to the calculated m/z of the protonated target compound. Tandem MS (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.[17]
-
Troubleshooting and Validation Decision Tree
The following decision tree provides a logical pathway for troubleshooting common issues encountered during the validation process.
Caption: A decision tree for troubleshooting the validation process.
Conclusion
The successful synthesis of this compound is contingent not only on a well-executed reaction but also on a meticulous and multi-faceted validation process. While the classical sulfonylation of pyrrolidine with 5-Bromo-2-methoxybenzenesulfonyl chloride remains a robust and primary synthetic route, modern alternatives such as one-pot decarboxylative couplings offer compelling advantages in efficiency and safety. The ultimate confirmation of success lies in the synergistic application of NMR, mass spectrometry, and HPLC, which together provide an unassailable confirmation of both molecular structure and purity. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently synthesize, validate, and utilize this important chemical entity in their discovery programs.
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Title: Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis Source: ResearchGate URL: [Link]
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A Comparative Guide to the Purity Analysis of Synthesized 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
For researchers, scientists, and drug development professionals, the integrity of a synthesized compound is the bedrock of reliable experimental outcomes. 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a key intermediate in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, biological activity assays, and the overall validity of research findings. This guide provides an in-depth, objective comparison of the principal analytical techniques used to assess the purity of this sulfonamide, grounded in field-proven insights and detailed experimental data. We will move beyond mere protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.
The Analytical Imperative: Why Purity Matters
The molecular structure of this compound—comprising a substituted aromatic ring, a sulfonamide linkage, and a pyrrolidine moiety—presents specific analytical challenges. The synthesis, typically involving the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with pyrrolidine, can introduce a variety of impurities.[1] These may include unreacted starting materials, hydrolyzed sulfonyl chloride, or other side-products formed during the reaction.[2] A comprehensive purity analysis is therefore not merely a quality control step but a critical component of the scientific process, necessary to ensure that the observed chemical or biological effects are attributable solely to the target compound.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on the strategic integration of orthogonal methods—techniques that measure different chemical or physical properties. This guide compares four essential methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
The following diagram illustrates a recommended workflow, where data from each technique is synthesized to generate a definitive purity statement.
Caption: Comprehensive purity assessment workflow for synthesized compounds.
Comparative Analysis of Analytical Techniques
Choosing the right analytical method depends on the specific information required, from high-throughput screening to precise quantification and structural confirmation.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and liquid mobile phase. | Retention time (tʀ), peak area for quantification, % purity.[3] | High (ng to µg/mL)[3] | Excellent, high precision and accuracy.[3] | Robust, reproducible, widely available, ideal for routine quality control.[3] | Requires UV-active chromophore, potential for co-elution, requires reference standards for absolute quantification. |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei. | Definitive structural confirmation, identification of impurities, and absolute purity determination against a certified standard.[4] | Moderate (>0.1 mol%)[5] | Excellent, high accuracy without requiring a standard of the target compound.[4][6] | Provides structural and quantitative data simultaneously, non-destructive.[4] | Lower sensitivity than HPLC, requires a certified internal standard, potential for peak overlap.[4] |
| GC-MS | Separation of volatile compounds based on boiling point, followed by mass-based identification. | Detection and identification of volatile impurities (e.g., residual solvents, starting materials).[7] | Very High (pg to ng) | Good (with calibration) | Gold standard for identifying volatile and semi-volatile impurities; provides structural information from mass spectra.[7] | Compound must be volatile and thermally stable; sulfonamides may require derivatization.[8][9] |
| Elemental Analysis | Combustion of the sample to convert elements to simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified. | Percentage composition of C, H, N, S, O.[10][11] | Low (requires mg of sample) | Good, but indirect | Confirms the empirical formula of the bulk material, providing a fundamental check of composition.[12] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
Table 1: Objective comparison of primary analytical techniques for purity determination.
Detailed Experimental Protocols
Reproducible data requires meticulous and well-documented protocols. The following sections detail the methodologies for each key technique.
High-Performance Liquid Chromatography (HPLC)
Causality: This protocol is designed for the accurate quantification of this compound and the detection of structurally similar, UV-active impurities. A reverse-phase C18 column is selected due to the compound's moderate polarity. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate separation of the main peak from both more polar (early eluting) and less polar (late eluting) impurities.
Caption: Standard workflow for HPLC purity analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile to achieve a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Hypothetical HPLC Data:
| Peak No. | Retention Time (min) | Peak Area | Area % | Possible Identity |
| 1 | 3.2 | 15,230 | 0.45 | 5-bromo-2-methoxybenzenesulfonic acid (hydrolysis product) |
| 2 | 4.5 | 8,450 | 0.25 | Pyrrolidine (if UV-active derivative formed) |
| 3 | 9.8 | 3,355,100 | 99.12 | Target Compound |
| 4 | 11.2 | 4,060 | 0.12 | Unknown Impurity |
| Total | 3,382,840 | 100.00 |
Table 2: Example HPLC data for a purity assessment, demonstrating high purity with minor impurities detected.
Quantitative ¹H NMR (qNMR) Spectroscopy
Causality: qNMR is a primary analytical method that provides both structural confirmation and a direct measure of purity without relying on the response factor of the analyte.[4] The method's accuracy stems from the direct proportionality between the integrated signal area and the number of protons generating the signal. A high-purity, stable internal standard with non-overlapping peaks, such as maleic anhydride or dimethyl sulfone, is chosen for this reason. A longer relaxation delay (D1) is critical to ensure complete relaxation of all protons, which is essential for accurate integration and quantification.[13]
Protocol:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized compound into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.
-
Record the exact masses of both the sample and the standard.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and gently mix until fully dissolved.
-
-
Instrumentation & Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of the target compound (Analyte) and a peak from the internal standard (Std).
-
Calculate the purity using the following formula:
Purity (%) = (I_Analyte / I_Std) × (N_Std / N_Analyte) × (MW_Analyte / MW_Std) × (m_Std / m_Analyte) × P_Std
Where:
-
I: Integral value of the peak
-
N: Number of protons for the integrated peak
-
MW: Molecular weight (Analyte: 320.20 g/mol [14])
-
m: Mass
-
P_Std: Purity of the internal standard (e.g., 99.9%)
-
Elemental Analysis
Causality: Elemental analysis provides a fundamental assessment of a compound's composition.[15] It serves as an orthogonal check to chromatographic and spectroscopic methods. By comparing the experimentally determined mass percentages of carbon, hydrogen, nitrogen, and sulfur to the theoretical values calculated from the molecular formula (C₁₁H₁₄BrNO₃S), a significant deviation can indicate the presence of impurities, such as residual solvents or inorganic salts, that might be missed by other techniques.[10][12]
Protocol:
-
Sample Preparation: Provide ~2-3 mg of the dried, synthesized compound in a pre-weighed tin capsule.
-
Instrumentation: Submit the sample to an analytical service with a calibrated CHNS elemental analyzer.
-
Data Analysis: Compare the experimental results with the theoretical values. A deviation of ±0.4% is generally considered acceptable.
Theoretical vs. Experimental Data:
| Element | Theoretical % (C₁₁H₁₄BrNO₃S) | Experimental % (Hypothetical) | Deviation % |
| C | 41.26 | 41.15 | -0.11 |
| H | 4.41 | 4.45 | +0.04 |
| N | 4.37 | 4.31 | -0.06 |
| S | 10.01 | 9.95 | -0.06 |
Table 3: Comparison of theoretical and hypothetical experimental elemental analysis data, showing results within the acceptable ±0.4% tolerance.
Synthesizing the Data: A Holistic Purity Statement
The true power of this multi-pronged approach lies in the integration of all data points.
-
HPLC might indicate a purity of 99.1% based on UV-active species.
-
qNMR could provide an absolute molar purity of 98.8% , confirming the structure and accounting for any non-UV-active impurities.
-
GC-MS might confirm that residual solvents like ethyl acetate or dichloromethane are below the acceptable limit of <0.1%.
-
Elemental Analysis showing results within ±0.2% of the theoretical values would confirm the correct elemental composition of the bulk sample.
By combining these results, a researcher can confidently issue a comprehensive purity statement: "The purity of this compound was determined to be >98.5% by a combination of HPLC, qNMR, and elemental analysis, with residual solvents below 0.1% as confirmed by GC-MS. " This level of rigorous characterization ensures the reliability and reproducibility of any subsequent scientific endeavors.
References
-
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. (n.d.). Eltra. Retrieved from [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]
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Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved from [Link]
-
Elemental Analysis of Organic Compounds. (n.d.). McGraw-Hill Education. Retrieved from [Link]
-
Imfeld, M., et al. (2019). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 411(21), 5535-5545. Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service. Retrieved from [Link]
-
J Med Chem statement on Chemical Purity. (2014, November 12). Mestrelab Resources. Retrieved from [Link]
-
What is the minimum purity of an isolated/synthesized compound to get a reliable IR/NMR/MS spectra? (2013, October 5). ResearchGate. Retrieved from [Link]
-
G. A. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220-9231. Retrieved from [Link]
-
Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127-138. Retrieved from [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018, September 2). YouTube. Retrieved from [Link]
-
How to check the purity of the chemical compound by H NMR? (2019, February 1). ResearchGate. Retrieved from [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved from [Link]
-
1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]
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A Comparative Guide to the Synthetic Methodologies for 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Abstract
This technical guide provides a comprehensive comparative analysis of synthetic methods for the preparation of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a key building block in medicinal chemistry and drug discovery. We will delve into the classical two-step approach involving the synthesis of the crucial intermediate, 5-Bromo-2-methoxybenzenesulfonyl chloride, and its subsequent reaction with pyrrolidine. Furthermore, we will explore a modern, one-pot "green" synthesis alternative. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of the methodologies, and the underlying chemical principles to empower informed decisions in the laboratory.
Introduction
The sulfonamide functional group is a well-established pharmacophore present in a multitude of therapeutic agents. The pyrrolidine moiety is also a prevalent scaffold in numerous biologically active compounds. The convergence of these two structural motifs in this compound results in a molecule of significant interest for the development of novel therapeutics. The strategic placement of the bromo and methoxy substituents on the phenyl ring allows for further functionalization, making this compound a versatile intermediate for library synthesis and lead optimization. This guide will provide a detailed examination of the primary synthetic routes to this valuable compound.
Method 1: The Classical Two-Step Synthesis
The traditional and most common approach to synthesizing this compound is a two-step process. This method offers reliability and is amenable to scale-up, making it a staple in many synthetic laboratories.
Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
The key intermediate for this synthesis is 5-Bromo-2-methoxybenzenesulfonyl chloride. The most direct method for its preparation is the electrophilic aromatic substitution of 4-bromoanisole with chlorosulfonic acid.[1]
Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution where the highly reactive sulfur trioxide (SO₃), present in equilibrium in chlorosulfonic acid, acts as the electrophile. The methoxy group of 4-bromoanisole is a strong activating group and directs the incoming electrophile to the ortho position.
Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride
-
Materials:
-
4-Bromoanisole (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoanisole in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-methoxybenzenesulfonyl chloride.
-
The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
-
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with pyrrolidine. This is a classic Schotten-Baumann reaction.
Reaction Mechanism: The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically used to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-Bromo-2-methoxybenzenesulfonyl chloride in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine and triethylamine in dichloromethane.
-
Add the pyrrolidine solution dropwise to the cooled sulfonyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.
-
Caption: Workflow for the classical two-step synthesis.
Method 2: One-Pot "Green" Synthesis
In an effort to develop more sustainable and efficient synthetic routes, a one-pot approach can be employed. This method aims to reduce waste, minimize purification steps, and utilize more environmentally benign reagents and solvents.[2][3]
Principle: This approach involves the in situ generation of the sulfonyl chloride from a corresponding thiol, followed by immediate reaction with the amine in an aqueous or green solvent system.
Experimental Protocol: One-Pot Synthesis of this compound
-
Materials:
-
5-Bromo-2-methoxythiophenol (1.0 eq)
-
Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) (2.5 eq)
-
Pyrrolidine (1.5 eq)
-
Water or Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-2-methoxythiophenol in water or ethanol.
-
Add sodium dichloroisocyanurate dihydrate in portions at room temperature. The mixture is stirred until the thiol is consumed (monitored by TLC), forming the sulfonyl chloride in situ.
-
Add pyrrolidine to the reaction mixture, followed by sodium bicarbonate to neutralize the acid formed.
-
Stir the reaction at room temperature for 6-8 hours.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for the one-pot "green" synthesis.
Comparative Analysis
| Feature | Method 1: Classical Two-Step Synthesis | Method 2: One-Pot "Green" Synthesis |
| Starting Materials | 4-Bromoanisole, Chlorosulfonic acid, Pyrrolidine | 5-Bromo-2-methoxythiophenol, NaDCC·2H₂O, Pyrrolidine |
| Reagents & Solvents | Utilizes hazardous chlorosulfonic acid and chlorinated solvents. | Employs a safer oxidizing agent and environmentally friendly solvents like water or ethanol. |
| Number of Steps | Two distinct synthetic and purification steps. | A single synthetic operation. |
| Yield | Generally good to high yields for each step. | Moderate to good overall yield. |
| Purification | Requires purification of the intermediate and the final product. | Typically requires a single final purification step. |
| Atom Economy | Lower due to the use of excess reagents and isolation of an intermediate. | Higher as it is a one-pot process. |
| Safety & Handling | Chlorosulfonic acid is highly corrosive and reacts violently with water. | NaDCC is a stable solid, although an oxidant. Thiophenols have a strong odor. |
| Scalability | Well-established and scalable. | Potentially scalable, but may require optimization. |
Characterization of this compound
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methylene protons of the pyrrolidine ring. The aromatic protons will likely appear as a set of coupled doublets and a doublet of doublets. The methoxy group will be a singlet around 3.9 ppm. The pyrrolidine protons will appear as multiplets in the 1.8-3.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing at a lower field. The pyrrolidine carbons will be in the 25-50 ppm range.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation Pattern: Common fragmentation pathways for arylsulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[4]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Conclusion
Both the classical two-step synthesis and the one-pot "green" approach are viable methods for the preparation of this compound. The choice of method will depend on the specific requirements of the researcher, including scale, available starting materials, and a commitment to sustainable chemistry principles. The classical method is robust and well-documented for analogous systems, while the one-pot method offers a more streamlined and environmentally conscious alternative. Thorough characterization of the final product is essential to confirm its identity and purity, regardless of the synthetic route chosen.
References
-
Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002. [Link]
-
Gutiérrez Hernández, A., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." RSC Sustainability, 2023. [Link]
-
Gutiérrez Hernández, A., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." ResearchGate, 2023. [Link]
-
PubChem. "this compound." National Center for Biotechnology Information. [Link]
-
PrepChem. "Preparation of 4-bromoanisole." PrepChem.com. [Link]
-
Abdel-Wahab, B. F., et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Journal of the American Society for Mass Spectrometry, vol. 19, no. 8, 2008, pp. 1158-63. [Link]
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- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine and its Analogs
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The sulfonamide functional group, a cornerstone in medicinal chemistry, continues to feature prominently in a wide array of therapeutic agents.[1] This guide provides a comprehensive spectroscopic analysis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a compound of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage predictive analysis based on established spectroscopic principles and comparative data from structurally related analogs.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of expected spectroscopic data and a comparative analysis with relevant alternative compounds.
Introduction to this compound
This compound belongs to the class of N-arylsulfonylpyrrolidines. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its combination with a substituted arylsulfonyl moiety offers a versatile template for exploring new chemical space.[2][3] The presence of a bromine atom and a methoxy group on the phenyl ring is expected to significantly influence the molecule's electronic properties and, consequently, its spectroscopic signature.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the analysis of structurally similar compounds found in the literature.[4][5][6][7][8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides insight into the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for this compound are summarized in the table below.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale for Prediction |
| ~7.7 - 7.8 | d | ~2.5 | H-6 | The proton ortho to the sulfonyl group is expected to be deshielded. The doublet arises from coupling to H-4. |
| ~7.5 - 7.6 | dd | ~8.8, 2.5 | H-4 | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |
| ~7.0 - 7.1 | d | ~8.8 | H-3 | The proton ortho to the methoxy group is shielded relative to the other aromatic protons and shows coupling to H-4. |
| ~3.9 - 4.0 | s | - | -OCH₃ | Methoxy groups on an aromatic ring typically appear as a singlet in this region.[6] |
| ~3.3 - 3.4 | t | ~6.5 | -CH₂- (pyrrolidine, α to N) | The protons on the carbons adjacent to the nitrogen of the pyrrolidine ring are deshielded by the sulfonyl group. |
| ~1.8 - 1.9 | m | - | -CH₂- (pyrrolidine, β to N) | The protons on the carbons beta to the nitrogen are expected to appear as a multiplet. |
Note: Predicted values are based on data from similar bromo-methoxyphenyl sulfonamides. Actual values may vary.[5][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~155 - 156 | C-2 (Ar-OCH₃) | The carbon attached to the electron-donating methoxy group is significantly shielded. |
| ~135 - 136 | C-4 (Ar-CH) | Aromatic CH carbon. |
| ~132 - 133 | C-6 (Ar-CH) | Aromatic CH carbon. |
| ~130 - 131 | C-1 (Ar-SO₂) | The carbon attached to the sulfonyl group is deshielded. |
| ~118 - 119 | C-5 (Ar-Br) | The carbon bearing the bromine atom. |
| ~114 - 115 | C-3 (Ar-CH) | Aromatic CH carbon. |
| ~56 - 57 | -OCH₃ | The carbon of the methoxy group.[6] |
| ~48 - 49 | -CH₂- (pyrrolidine, α to N) | The carbons adjacent to the nitrogen are deshielded. |
| ~25 - 26 | -CH₂- (pyrrolidine, β to N) | The carbons beta to the nitrogen are more shielded. |
Note: Predicted values are based on data from similar bromo-methoxyphenyl derivatives and sulfonamides.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₁H₁₄BrNO₃S), the expected molecular ion peaks in a high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment |
| ~335/337 | [M]⁺ (Molecular ion) |
| ~265/267 | [M - C₄H₈N]⁺ |
| ~235/237 | [M - SO₂C₄H₈N]⁺ |
| ~70 | [C₄H₈N]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| **Wavenumber (cm⁻¹) ** | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2980 - 2850 | Aliphatic C-H stretch |
| ~1350 - 1320 | Asymmetric SO₂ stretch |
| ~1170 - 1150 | Symmetric SO₂ stretch |
| ~1250 - 1200 | Aryl-O-CH₃ stretch |
| ~600 - 500 | C-Br stretch |
The presence of strong absorption bands corresponding to the symmetric and asymmetric stretches of the S=O bonds is a key indicator of the sulfonamide group.[1]
Comparative Analysis with Alternative Compounds
To provide context for the predicted spectroscopic data, a comparison with structurally similar compounds is presented below.
Alternative 1: 1-((2-Bromophenyl)sulfonyl)pyrrolidine
This analog lacks the methoxy group present in the target compound.
-
¹H NMR: The absence of the methoxy group will result in the disappearance of the singlet around 3.9-4.0 ppm. The aromatic protons will experience a different electronic environment, leading to shifts in their respective signals.
-
¹³C NMR: The carbon signals of the aromatic ring will be shifted. Specifically, the signal for the carbon attached to the sulfonyl group will be in a different position, and there will be no signal corresponding to a methoxy group.
-
IR: The spectrum will lack the characteristic aryl-O-CH₃ stretch.
Alternative 2: N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide[5]
This compound has a more complex substitution pattern on the phenyl ring.
-
¹H NMR: The presence of two methoxy groups will result in two distinct singlets in the ¹H NMR spectrum. The aromatic proton signals will also be different due to the altered substitution pattern.[5]
-
¹³C NMR: The ¹³C NMR spectrum will show two signals for the methoxy carbons and a more complex set of signals for the aromatic carbons.[5]
-
MS: The molecular weight will be significantly different, leading to a different molecular ion peak in the mass spectrum.
Experimental Protocols
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a synthetic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in the desired ionization mode (e.g., electrospray ionization - ESI).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a solid sample, either prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
This guide has provided a detailed, predictive, and comparative analysis of the spectroscopic data for this compound. By leveraging data from structurally related compounds and established spectroscopic principles, we have constructed a comprehensive profile for this molecule. This approach underscores the power of comparative analysis in chemical research, particularly when direct experimental data is not available. The information presented herein serves as a valuable resource for the identification, characterization, and quality control of this and similar sulfonamide derivatives.
References
- Fogg, A. G., & Yoo, K. S. (1979). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Analytical Chemistry, 51(1), 197-200.
-
MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
- González-Alvarez, M., et al. (2014). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 86, 546-560.
-
NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]
-
NIH. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Bromo-2-methoxyphenylsulfonyl)pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Retrieved from [Link]
-
PubMed Central. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Retrieved from [Link]
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A Comparative Guide to the Analytical Quantification of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
This guide provides an in-depth comparison of modern analytical methodologies for the robust quantification of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine. As a compound of interest within pharmaceutical development and chemical research, possessing reliable and validated analytical methods is paramount for ensuring purity, determining concentration in various matrices, and supporting regulatory filings. This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most appropriate technique for their specific objectives.
The analytical validation concepts discussed are grounded in the principles outlined by the International Conference on Harmonisation (ICH) and regulatory bodies like the FDA, which emphasize that validated methods are crucial for generating reliable and consistent data.[1][2][3] This guide will compare three principal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For a molecule like this compound, which contains a chromophore (the brominated methoxyphenyl group), UV detection is a highly suitable and direct quantification strategy.
Causality of Method Design
The selection of a reversed-phase (RP) HPLC method is the logical first choice. The molecule possesses both nonpolar (aromatic ring) and moderately polar (sulfonamide, ether) functionalities, making it well-suited for retention on a nonpolar stationary phase like C18. The mobile phase, a mixture of a weak acid in water and an organic solvent like acetonitrile, is chosen to ensure the analyte is in a non-ionized state, promoting sharp, symmetrical peaks and reproducible retention times. The validation of such methods is a standard requirement in the pharmaceutical industry to ensure data reliability for quality control and stability studies.[2][4][5]
Workflow for HPLC-UV Analysis
Caption: A generalized workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns. However, its application to sulfonamides like this compound presents a specific challenge: thermal stability. Many sulfonamides are prone to degradation at the high temperatures required for GC analysis.[6]
Causality of Method Design
To overcome thermal instability and improve volatility, a chemical derivatization step is essential.[7] Converting the sulfonamide group into a more stable derivative, for example, through methylation with diazomethane or acylation, allows the compound to traverse the GC system intact.[8][9] This expert consideration is critical for successful GC-MS analysis of this compound class. While direct GC analysis of some sulfonamides is possible, derivatization is often required to achieve the robust and reproducible results necessary for a validated quantitative method.[6][7]
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for GC-MS analysis including a derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive method for achieving the highest sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex matrices such as biological fluids or environmental samples.[10] The technique couples the powerful separation of HPLC with the specificity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM).
Causality of Method Design
The power of LC-MS/MS lies in its ability to selectively monitor a specific precursor-to-product ion transition. For this compound, the protonated molecule [M+H]+ would be selected as the precursor ion in the first quadrupole. This ion is then fragmented, and a specific, stable fragment ion is selected in the third quadrupole for detection. This process virtually eliminates matrix interference, providing unparalleled selectivity and leading to extremely low limits of detection (LOD) and quantification (LOQ).[11][12] This high degree of selectivity is a key validation parameter for methods intended to analyze impurities or metabolites.[4]
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for quantitative LC-MS/MS analysis.
Performance Comparison of Analytical Methods
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available resources.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Good; relies on chromatographic resolution. May be susceptible to co-eluting impurities with similar UV spectra.[4] | Very Good; enhanced by mass spectral data, but derivatization can introduce side products. | Excellent; MRM is highly specific, virtually eliminating matrix effects and interferences.[11] |
| Sensitivity (LOQ) | ~0.1 - 1 µg/mL | ~1 - 50 ng/mL | ~0.01 - 1 ng/mL[13][14] |
| Linearity Range | Typically 2-3 orders of magnitude. | Typically 2-3 orders of magnitude. | Can exceed 4-5 orders of magnitude. |
| Precision (RSD%) | < 2% | < 5% | < 5% (can be < 2% with internal standard) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% (with internal standard) |
| Sample Throughput | High | Moderate (derivatization step adds time). | High (with modern UPLC systems). |
| Cost & Complexity | Low | Moderate | High |
| Best Suited For | Routine QC, purity assessment, content uniformity of bulk drug substance and finished product. | Confirmation of identity, analysis of volatile impurities, specialized applications. | Trace-level quantification, bioanalysis (PK studies), impurity profiling, metabolite identification.[10] |
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Analysts must perform their own method validation according to ICH guidelines to ensure suitability for their specific application.[1][3]
Protocol 1: HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL of this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent).
-
Perform serial dilutions with the diluent to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex to dissolve and filter through a 0.45 µm PTFE syringe filter before injection.
-
-
System Suitability:
-
Inject a mid-range standard five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%.
-
Protocol 2: GC-MS Method (with Derivatization)
-
Derivatization Procedure:
-
Pipette 100 µL of the sample (dissolved in ethyl acetate) into a vial.
-
Add 50 µL of 10% Pentafluoropropionic Anhydride (PFPA) in hexane.
-
Add 25 µL of 5% diethylamine in ethyl acetate and let stand for 30 minutes.[9]
-
Evaporate the solvent under a gentle stream of nitrogen at 40 °C to near dryness.
-
Reconstitute the residue in 100 µL of cyclohexane for injection.
-
-
GC-MS Conditions:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C, Splitless mode.
-
Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for quantification.
-
Protocol 3: LC-MS/MS Method
-
LC Conditions:
-
Column: UPLC C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Analyte: Determine the exact mass of the protonated molecule [M+H]+ and identify a stable product ion (e.g., m/z 336.0 → fragment). Note: The exact masses for the bromine isotopes (79Br/81Br) would result in a characteristic isotopic pattern.
-
Internal Standard (Optional): Use a stable isotope-labeled version of the analyte if available.
-
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing internal standard, if used) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant to a new vial, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.
-
References
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- GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. (2019).
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2025).
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry.
- LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. (2014). Agilent Technologies.
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. (2010). Analytical and Bioanalytical Chemistry.
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. (2025).
- LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
- Analytical Methods for the Quantification of Pharmaceuticals. (2004).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity. This guide provides a detailed protocol for the proper disposal of 1-((5-bromo-2-methoxyphenyl)sulfonyl)pyrrolidine, a compound whose specific toxicological properties are not extensively documented. In the absence of specific data, our approach is grounded in a conservative assessment based on its chemical structure—a halogenated aromatic sulfonyl compound—and established best practices for hazardous chemical waste management.
The core principle of this guide is risk mitigation through established, verifiable procedures. By understanding the rationale behind each step, from segregation to final disposal, researchers can confidently manage this chemical waste stream, ensuring a self-validating system of safety and compliance within their laboratories.
Part 1: Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the potential hazards is essential. The structure of this compound informs its classification and handling requirements.
-
Halogenated Aromatic Compound: The presence of a carbon-bromine bond places this molecule squarely in the category of halogenated organic compounds.[1] These compounds are subject to specific disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to their potential for environmental persistence and the formation of toxic byproducts if not incinerated properly.[2][3]
-
Sulfonyl Group: While the sulfonamide linkage in this compound is generally more stable than a sulfonyl chloride, it is prudent to handle it as a potentially reactive chemical.
-
Pyrrolidine Moiety: Pyrrolidine itself is a corrosive and flammable liquid.[4] While its properties are modified within the larger molecule, this structural component warrants caution.
Given these characteristics, this compound must be treated as hazardous chemical waste. It is forbidden to dispose of it via sink drains or in regular trash.[5][6] Evaporation, even in a fume hood, is not a permissible disposal method.[6][7]
Summary of Chemical and Hazard Information
| Property | Value | Source |
| Chemical Name | This compound | [8][9] |
| CAS Number | 691381-10-9 | [9][10] |
| Molecular Formula | C11H14BrNO3S | [8][10] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound | [1][11] |
| Primary Hazards | Based on structural components: Potential skin and eye irritant, harmful if swallowed or inhaled.[12] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that complies with OSHA and EPA regulations.[2][13]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. This is a non-negotiable baseline for safety.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[14][15]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[15]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[16]
Step 2: Waste Segregation - The Critical Decision
Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates disposal, increasing costs and risks.[7][17] This compound must be disposed of as Halogenated Organic Waste .[1]
Never mix halogenated organic waste with non-halogenated organic waste. [18]
The following diagram illustrates the decision-making process for segregating this waste.
Caption: Waste Segregation and Disposal Workflow for the Target Compound.
Step 3: Container Selection and Labeling
The integrity of the waste containment system is crucial for preventing leaks and ensuring safe transport.[2]
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top cap that is chemically compatible with the waste. For liquid waste, high-density polyethylene (HDPE) carboys are standard.[5][17]
-
Use Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray to contain potential spills.[5][7]
-
Label Correctly and Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[17] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.[5]
-
List all other components and their approximate percentages (e.g., "Methylene Chloride, ~80%").
-
The accumulation start date (the date the first drop of waste is added).[17]
-
The relevant hazard warnings (e.g., Irritant, Halogenated).
-
Step 4: Accumulation and Storage
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for waste storage.[7] This area must be at or near the point of generation.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[5][7] This prevents the release of volatile organic compounds (VOCs) and protects lab personnel.
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[6] For acutely hazardous wastes, the limit is one quart.[6]
-
Regular Inspections: The SAA should be inspected weekly for any signs of container degradation, leaks, or improper labeling.[2][7]
Step 5: Arranging for Final Disposal
Once a waste container is full, or has been in the SAA for a maximum of six to twelve months (depending on institutional and state policy), it must be removed from the laboratory.[2][7]
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[5]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately. This creates a clear and compliant record of waste generation and disposal.[17]
Part 3: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill (that you are trained to handle), proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's emergency response line or EHS.[5]
-
Cleanup of Small Spills:
-
Ensure you are wearing appropriate PPE.
-
Contain the spill by covering it with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[19] Do not use combustible materials like paper towels or sawdust.[19]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.
-
Part 4: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[5][6]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, methanol) that can dissolve the compound.[6]
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and disposed of in the appropriate liquid halogenated waste stream.[5] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface the Label: Completely remove or obliterate the original chemical label on the rinsed container.[5]
-
Final Disposal: After triple rinsing and defacing the label, the container can be disposed of in the appropriate solid waste stream (e.g., broken glass box).[5]
By adhering to this comprehensive, procedurally-grounded guide, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Blazsó, M. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and GHS Classification
Based on the hazard profile of analogous compounds such as 1-(2,5-Dibromophenyl)sulfonylpyrrolidine, this compound should be handled as a hazardous substance.[1] The anticipated GHS classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning [2]
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact.[3] The following PPE is mandatory when handling 1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine.
Standard Laboratory Attire:
-
Long-sleeved laboratory coat: To protect skin and personal clothing from contamination.[4]
-
Closed-toe shoes: To prevent exposure from spills.[5]
-
Long pants: To ensure full leg coverage.
Hand Protection:
-
Double gloving with nitrile gloves: Provides robust protection against incidental splashes and contact.[6] Nitrile gloves are recommended for their resistance to a range of chemicals, including solvents.[6] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove is worn to decontaminate the work area and handle waste.
Eye and Face Protection:
-
Chemical splash goggles: Must be worn whenever there is a potential for splashes of the compound or its solutions.[7] Safety glasses do not provide adequate protection from chemical splashes.[7]
-
Face shield: Should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[5]
Respiratory Protection:
-
Work in a certified chemical fume hood: All handling of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
NIOSH-approved respirator: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9] A complete respiratory program, including fit testing, is required for all personnel who may need to use a respirator.[10]
Operational and Handling Plan
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for Safe Handling of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, implement spill control procedures immediately.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][11] Keep it away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly marked with appropriate hazard warnings.[12]
Handling and Experimentation:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2]
-
Personal Protective Equipment: Don all required PPE as detailed in Section 2.
-
Engineering Controls: Conduct all manipulations of the solid compound and its solutions within a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[2][13] Wash hands thoroughly after handling the compound, even if gloves were worn.[13]
Emergency Procedures
Spills:
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[14]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][15] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[16] Seek medical attention if irritation persists.[16]
-
Inhalation: Move the individual to fresh air.[13] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[13] Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers should be placed in a clearly labeled, sealed hazardous waste container.[12]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[12]
Liquid Waste:
-
Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a designated, labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[17]
Disposal Procedure:
-
Segregation: Keep waste streams separate to avoid incompatible mixtures.[17]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents and associated hazards.
-
Collection: Arrange for the collection of hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[18]
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Sources
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- 2. chemscene.com [chemscene.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. epa.gov [epa.gov]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. labdepotinc.com [labdepotinc.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. ashp.org [ashp.org]
- 11. chemscene.com [chemscene.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. web.uri.edu [web.uri.edu]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
